molecular formula C10H12O B1624649 1-Cyclopropyl-3-methoxybenzene CAS No. 54134-93-9

1-Cyclopropyl-3-methoxybenzene

Cat. No.: B1624649
CAS No.: 54134-93-9
M. Wt: 148.2 g/mol
InChI Key: LDDOHVNFQCZZLX-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-methoxybenzene (CAS 54134-93-9) is a chemical building block with the molecular formula C10H12O and a molecular weight of 148.20 g/mol . This compound features a benzene ring disubstituted with a methoxy group and a cyclopropyl group, a structure known for its significant value in advanced chemical research and development. The cyclopropane ring is a key motif in medicinal and pesticide chemistry due to its ability to enhance metabolic stability, improve binding affinity to biological targets, and modify the physicochemical properties of lead molecules . In particular, cyclopropane-containing structures have demonstrated broad and efficient bioactivities, serving as core fragments in the development of insecticides, fungicides, and herbicides . As a synthetic intermediate, this compound can be utilized in the exploration of new agrochemicals and pharmaceuticals, offering researchers a versatile scaffold for structural modification and the creation of novel active compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-11-10-4-2-3-9(7-10)8-5-6-8/h2-4,7-8H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDOHVNFQCZZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466047
Record name 3-Cyclopropylanisol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54134-93-9
Record name 3-Cyclopropylanisol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Cyclopropyl-3-methoxybenzene CAS 54134-93-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclopropyl-3-methoxybenzene (CAS 54134-93-9) is a specialized aromatic ether utilized primarily as a building block in medicinal chemistry and organic synthesis. Structurally, it features a benzene core substituted with a methoxy group at the 1-position and a cyclopropyl group at the 3-position (meta-substitution).

This compound is of significant interest to drug development professionals due to the cyclopropyl group , which acts as a bioisostere for isopropyl or ethyl groups. The cyclopropyl moiety often imparts improved metabolic stability (by blocking benzylic oxidation) and alters the lipophilicity profile (LogP) compared to acyclic alkyl chains. This guide outlines the physicochemical properties, validated synthetic routes, and handling protocols for researchers integrating this intermediate into lead optimization campaigns.

Physicochemical Profile

The following data aggregates predicted and experimental values. Due to the limited public experimental data for this specific isomer, boiling point and density are estimated based on structural analogs (e.g., 3-ethylanisole and cyclopropylbenzene).

PropertyValue / DescriptionSource/Note
Chemical Name This compoundIUPAC
Synonyms m-Cyclopropyl anisole; 3-CyclopropylmethoxybenzeneCommon usage
CAS Number 54134-93-9Registry
Molecular Formula C₁₀H₁₂O-
Molecular Weight 148.20 g/mol -
Appearance Colorless to pale yellow liquidObserved (Analogous)
Boiling Point ~215–225 °C (Predicted at 760 mmHg)Est. from 3-ethylanisole
Density ~1.01 g/mLPredicted
LogP 2.57Predicted [1]
Topological PSA 9.23 ŲPolar Surface Area [1]
Solubility Insoluble in water; Soluble in DCM, EtOAc, MeOHLipophilic ether

Synthetic Pathways & Manufacturing

The most robust and scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This pathway is preferred over direct cyclopropanation of styrenes (Simmons-Smith) due to the ready availability of 3-bromoanisole and cyclopropylboronic acid, as well as the mild reaction conditions that tolerate various functional groups.

Primary Route: Suzuki-Miyaura Coupling

This route utilizes a palladium catalyst to couple 3-bromoanisole with cyclopropylboronic acid. The use of tricyclohexylphosphine (PCy₃) or dppf ligands is critical to facilitate the coupling of the sterically demanding and slow-reacting cyclopropylboronate species.

Reaction Scheme: 3-Bromoanisole + Cyclopropylboronic acid → [Pd(OAc)₂, PCy₃, K₃PO₄] → this compound

Alternative Route: Kumada Coupling

An alternative method involves the use of cyclopropylmagnesium bromide. While effective, this Grignard reagent is less functional-group tolerant than the boronic acid used in the Suzuki method and requires strictly anhydrous conditions.

SynthesisPathways SM1 3-Bromoanisole (Start) Catalyst Pd(OAc)2 / PCy3 K3PO4, Toluene/H2O SM1->Catalyst AltCat Ni(dppp)Cl2 SM1->AltCat Reagent1 Cyclopropylboronic Acid Reagent1->Catalyst Product This compound (Target) Catalyst->Product Suzuki Coupling (Preferred, >90% Yield) AltReagent Cyclopropyl-MgBr AltReagent->AltCat AltCat->Product Kumada Coupling (Moisture Sensitive)

Figure 1: Synthetic pathways for this compound. The Suzuki-Miyaura route is preferred for its robustness and functional group tolerance.

Medicinal Chemistry Applications

Bioisosterism and Potency

In drug design, the cyclopropyl group is a "privileged structure." Replacing an isopropyl or ethyl group with a cyclopropyl ring often results in:

  • Conformational Restriction: The rigid ring reduces the entropy cost of binding to a target protein.

  • Metabolic Stability: The C-H bonds in a cyclopropyl ring are stronger (higher s-character) than those in an isopropyl group, making them less susceptible to Cytochrome P450-mediated oxidation [2].

  • Lipophilicity: It maintains lipophilicity (LogP ~2.5) similar to acyclic alkyls, ensuring membrane permeability.

Mechanistic Probe (Radical Clock)

The cyclopropylcarbinyl radical is unstable and undergoes rapid ring opening. While this compound has a phenyl spacer, analogs are often used as "radical clocks" to probe reaction mechanisms in metabolic studies.

Bioisosterism Isopropyl Isopropyl Analog (High Rotational Freedom) Metabolism CYP450 Oxidation (Benzylic Hydroxylation) Isopropyl->Metabolism Susceptible Potency Target Binding Affinity (Improved via Entropy) Isopropyl->Potency Higher Entropy Cost Cyclopropyl This compound (Rigid Bioisostere) Cyclopropyl->Metabolism Resistant (Stronger C-H bonds) Cyclopropyl->Potency Pre-organized Conformation

Figure 2: Impact of Cyclopropyl substitution on metabolic stability and binding affinity compared to isopropyl analogs.

Experimental Protocol: Synthesis via Suzuki Coupling

Objective: Synthesis of this compound from 3-bromoanisole. Scale: 10 mmol (Typical Lab Scale)

Materials[4][5][6]
  • 3-Bromoanisole (1.0 equiv, 1.87 g)

  • Cyclopropylboronic acid (1.3 equiv, 1.12 g)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Tricyclohexylphosphine (PCy₃, 0.1 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Solvent: Toluene/Water (20:1 ratio)

Procedure
  • Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and equip it with a magnetic stir bar and reflux condenser. Purge with Nitrogen or Argon.

  • Solvent Preparation: Degas Toluene and Water by sparging with Argon for 30 minutes.

  • Loading: Add 3-Bromoanisole, Cyclopropylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄ to the flask.

  • Reaction: Add the degassed Toluene/Water mixture. Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor reaction progress via TLC (Hexanes:EtOAc 9:1) or GC-MS.[1][2] Full conversion is typically observed within 12–18 hours.

  • Work-up:

    • Cool to room temperature.[3][4]

    • Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: 100% Hexanes to 95:5 Hexanes:EtOAc) to yield a colorless oil.

Characterization (Expected)[4][7][8]
  • ¹H NMR (400 MHz, CDCl₃): δ 7.20 (t, 1H), 6.80 (d, 1H), 6.70 (m, 2H), 3.80 (s, 3H, -OCH₃), 1.90 (m, 1H, CH-cyclopropyl), 0.95 (m, 2H), 0.70 (m, 2H).

  • GC-MS: Parent ion m/z 148.

Handling & Safety Information

GHS Classification (Inferred from Anisole derivatives):

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H227: Combustible liquid.[1]

  • Precautionary Measures:

    • Wear nitrile gloves and safety glasses.

    • Avoid breathing vapors; use in a chemical fume hood.

    • Store in a cool, dry place away from oxidizing agents.

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 6422476, 1-(Cyclopropylmethyl)-4-methoxybenzene (Analogous Data). Retrieved from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

Sources

An In-Depth Technical Guide to m-Cyclopropylanisole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the cyclopropyl moiety has emerged as a critical structural motif. Its unique conformational rigidity and electronic properties can impart significant advantages to molecular design, including enhanced metabolic stability, improved potency, and desirable pharmacokinetic profiles. This guide provides a comprehensive technical overview of m-cyclopropylanisole (1-cyclopropyl-3-methoxybenzene), a key building block for the synthesis of more complex molecules. We will delve into its chemical structure, molecular weight, synthesis, and the broader significance of the cyclopropyl group in contemporary research.

Molecular Structure and Properties

m-Cyclopropylanisole is an aromatic organic compound featuring a cyclopropyl group and a methoxy group attached to a benzene ring at the meta position.

Chemical Structure

The structure of m-cyclopropylanisole is characterized by a benzene ring substituted at positions 1 and 3. A cyclopropyl ring is attached to the first carbon, and a methoxy group (-OCH₃) is attached to the third carbon.

IUPAC Name: this compound CAS Number: 54134-93-9[1] Molecular Formula: C₁₀H₁₂O[1] SMILES: COc1cccc(C2CC2)c1[1]

Visualization of the Molecular Structure of m-Cyclopropylanisole:

Caption: 2D representation of the m-cyclopropylanisole molecule.

Physicochemical Properties
PropertyValueSource
Molecular Weight 148.20 g/mol [1]
Exact Mass 148.08900[1]
Boiling Point N/A
Melting Point N/A
Density N/A
LogP 2.57260[1]

Synthesis of m-Cyclopropylanisole

The primary and most efficient method for the synthesis of m-cyclopropylanisole is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.

Theoretical Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis of m-cyclopropylanisole via a Suzuki-Miyaura coupling involves the reaction of an aryl halide (or triflate) with a cyclopropylboronic acid or its ester. In this case, 3-bromoanisole is a readily available starting material that can be coupled with cyclopropylboronic acid.

Reaction Scheme:

Suzuki_Coupling reactant1 3-Bromoanisole product m-Cyclopropylanisole reactant1->product Pd catalyst, Base reactant2 Cyclopropylboronic Acid plus + reactant2->plus plus->product plus2 + product->plus2 byproduct Byproducts plus2->byproduct

Sources

An In-Depth Technical Guide to the Metabolic Stability of m-Cyclopropylanisole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The m-cyclopropylanisole scaffold is an emerging motif in medicinal chemistry, valued for its unique conformational constraints and physicochemical properties. However, the successful progression of drug candidates bearing this scaffold is contingent on a thorough understanding and optimization of their metabolic stability. This guide provides a comprehensive technical overview of the metabolic fate of m-cyclopropylanisole analogs. We will delve into the anticipated metabolic pathways, focusing on the competitive interplay between O-demethylation of the anisole moiety and oxidation of the cyclopropyl ring. This document offers detailed, field-proven protocols for in vitro assessment of metabolic stability using human liver microsomes and hepatocytes, and outlines bioanalytical strategies for metabolite identification. Furthermore, we will explore structure-activity relationships (SAR) and rational design strategies to mitigate metabolic liabilities and enhance the pharmacokinetic profile of this promising class of compounds.

Introduction: The m-Cyclopropylanisole Scaffold in Drug Discovery

The incorporation of a cyclopropyl group into a phenyl ring, particularly in conjunction with a methoxy substituent, offers medicinal chemists a powerful tool to modulate the lipophilicity, conformation, and metabolic profile of drug candidates. The meta-substitution pattern of the cyclopropylanisole core provides a distinct vector for substituent placement, influencing receptor binding and pharmacokinetic properties. However, the metabolic liabilities of this scaffold are not trivial and require careful consideration. A drug candidate with poor metabolic stability is likely to be rapidly cleared from the body, leading to insufficient therapeutic exposure and potentially the formation of toxic metabolites.[1] Therefore, a proactive and in-depth assessment of metabolic stability is a cornerstone of successful drug development.[1]

This guide will equip researchers with the foundational knowledge and practical methodologies to navigate the complexities of m-cyclopropylanisole analog metabolism.

Predicted Metabolic Pathways of m-Cyclopropylanisole Analogs

The metabolism of m-cyclopropylanisole analogs is primarily governed by the enzymatic activity of the cytochrome P450 (CYP450) superfamily of enzymes located predominantly in the liver.[2] Based on the metabolism of structurally related compounds, two primary metabolic hotspots are anticipated: the anisole methyl group and the cyclopropyl ring.

O-Demethylation of the Anisole Moiety

A prevalent metabolic pathway for anisole-containing compounds is O-demethylation, catalyzed by various CYP450 isoforms, notably CYP2D6.[3][4] This reaction proceeds via an oxidative mechanism to yield the corresponding phenol, which can then undergo further phase II conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion.

Oxidation of the Cyclopropyl Ring

While cyclopropyl groups are sometimes incorporated to enhance metabolic stability due to the high C-H bond dissociation energy, they are not metabolically inert.[5][6] The cyclopropyl ring can undergo CYP450-mediated oxidation, which can proceed through several pathways.[5] One possibility is benzylic hydroxylation at the carbon atom attached to the aromatic ring.[6]

Potential for Bioactivation

A critical consideration for cyclopropyl-containing compounds is the potential for bioactivation.[1] This can occur through hydrogen atom abstraction from the cyclopropyl ring, leading to the formation of a radical intermediate. This radical can then undergo ring-opening, followed by reaction with nucleophiles such as glutathione (GSH), forming reactive metabolites that can covalently bind to cellular macromolecules, potentially leading to toxicity.[1][7]

Aromatic Hydroxylation

Hydroxylation of the aromatic ring is another potential metabolic pathway, although the positions of hydroxylation will be influenced by the directing effects of the existing substituents. The influence of substituents on the regioselectivity of aromatic hydroxylation by CYP450 enzymes is a complex interplay of electronic and steric factors.[8][9]

Visualizing the Metabolic Landscape

The following diagram illustrates the potential metabolic pathways for a generic m-cyclopropylanisole analog.

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent m-Cyclopropylanisole Analog O_Demethylation O-Demethylation Parent->O_Demethylation CYP2D6, etc. Cyclopropyl_Oxidation Cyclopropyl Oxidation Parent->Cyclopropyl_Oxidation CYP3A4, etc. Aromatic_Hydroxylation Aromatic Hydroxylation Parent->Aromatic_Hydroxylation Bioactivation Bioactivation (Radical Formation) Parent->Bioactivation Phenol_Metabolite Phenolic Metabolite O_Demethylation->Phenol_Metabolite Glucuronidation Glucuronidation/Sulfation Phenol_Metabolite->Glucuronidation Hydroxylated_Cyclopropyl Hydroxylated Metabolite Cyclopropyl_Oxidation->Hydroxylated_Cyclopropyl Hydroxylated_Aromatic Hydroxylated Aromatic Metabolite Aromatic_Hydroxylation->Hydroxylated_Aromatic Reactive_Intermediate Reactive Intermediate Bioactivation->Reactive_Intermediate Conjugated_Metabolite Conjugated Metabolite Glucuronidation->Conjugated_Metabolite

Caption: Predicted metabolic pathways of m-cyclopropylanisole analogs.

In Vitro Assessment of Metabolic Stability

To experimentally determine the metabolic fate of m-cyclopropylanisole analogs, in vitro assays using human liver fractions are indispensable. The two most common systems are human liver microsomes (HLM) and cryopreserved human hepatocytes.

Human Liver Microsome (HLM) Stability Assay

HLM are subcellular fractions containing a high concentration of phase I drug-metabolizing enzymes, primarily CYP450s.[10] This assay is a cost-effective, high-throughput method for assessing phase I metabolic stability.[11]

hlm_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Reagents Prepare Reagents: - Test Compound Stock - HLM Suspension - NADPH Solution - Quenching Solution Pre_Incubate Pre-incubate Test Compound and HLM at 37°C Prepare_Reagents->Pre_Incubate Initiate_Reaction Initiate Reaction with NADPH Pre_Incubate->Initiate_Reaction Time_Points Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 45, 60 min) Initiate_Reaction->Time_Points Terminate_Reaction Terminate Reaction with Quenching Solution Time_Points->Terminate_Reaction Centrifuge Centrifuge to Pellet Protein Terminate_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant Data_Analysis Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) Analyze_Supernatant->Data_Analysis

Caption: Workflow for the Human Liver Microsome (HLM) stability assay.

  • Reagent Preparation:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of the m-cyclopropylanisole analog in DMSO.

    • Human Liver Microsomes (pooled): Thaw cryopreserved HLM on ice and dilute to a final protein concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[12]

    • NADPH Regenerating System Solution: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in 0.1 M potassium phosphate buffer (pH 7.4). Alternatively, a commercially available NADPH regenerating system can be used.

    • Quenching Solution: Acetonitrile containing an appropriate internal standard for LC-MS/MS analysis.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound to the HLM suspension to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.[13]

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution.[13]

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of the cold quenching solution.[14]

  • Sample Processing and Analysis:

    • Seal the plate and vortex for 2 minutes.

    • Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.[13]

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

    • Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.[11]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein).

Cryopreserved Human Hepatocyte Stability Assay

Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both phase I and phase II metabolic enzymes and cofactors in an intact cellular environment.[15] This assay provides a more comprehensive assessment of metabolic stability.

  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Perform a cell count and determine viability using the trypan blue exclusion method. Viability should be >80%.

    • Resuspend the hepatocytes in pre-warmed incubation medium (e.g., Williams' Medium E supplemented with serum) to a final density of 1 x 10^6 viable cells/mL.[16]

  • Incubation:

    • In a 24- or 48-well plate, add the hepatocyte suspension.

    • Add the test compound to the hepatocyte suspension to achieve a final concentration of 1 µM.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.[16]

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction by adding 2 volumes of cold acetonitrile with an internal standard.[15][17]

  • Sample Processing and Analysis:

    • Homogenize the samples by repeated pipetting or sonication.

    • Centrifuge the samples at 3000 x g for 15 minutes to pellet cellular debris.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Data analysis is performed similarly to the HLM assay to determine the half-life and intrinsic clearance.

Bioanalytical Strategy: Metabolite Identification and Quantification

The identification and quantification of metabolites are crucial for understanding the metabolic pathways and identifying potential "soft spots" in the molecule.[18] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary bioanalytical technique for this purpose.[19]

LC-MS/MS Method Development

A robust LC-MS/MS method should be developed to separate the parent compound from its potential metabolites and endogenous matrix components.[20] Key considerations include:

  • Chromatographic Separation: Reversed-phase chromatography using a C18 column with a gradient elution of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium formate, is a common starting point.

  • Mass Spectrometric Detection: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used. For quantification, multiple reaction monitoring (MRM) on a triple quadrupole instrument offers high sensitivity and selectivity.[19] For metabolite identification, high-resolution mass spectrometry provides accurate mass measurements to determine the elemental composition of metabolites.

Metabolite Identification Workflow
  • Sample Analysis: Analyze the samples from the in vitro stability assays using the developed LC-MS/MS method.

  • Metabolite Prediction: Use metabolite prediction software to generate a list of potential metabolites based on known biotransformation reactions.

  • Data Mining: Scrutinize the LC-MS/MS data for the predicted masses of potential metabolites.

  • Structural Elucidation: Utilize tandem MS (MS/MS) to fragment the potential metabolite ions and compare the fragmentation patterns with that of the parent compound to pinpoint the site of metabolic modification.

Structure-Activity Relationships (SAR) and Strategies for Enhancing Metabolic Stability

The data obtained from the in vitro stability assays can guide the rational design of more metabolically stable analogs.

Metabolic Liability Structural Modification Strategy Rationale
Rapid O-Demethylation Replace the methoxy group with a metabolically more stable bioisostere (e.g., -OCHF2, -OCF3).The fluorine atoms increase the strength of the C-O bond, making it less susceptible to oxidative cleavage.
Introduce steric hindrance near the methoxy group.Bulky substituents can restrict access of the CYP450 active site to the methoxy group.
Cyclopropyl Ring Oxidation Introduce electron-withdrawing groups on the aromatic ring.This can deactivate the aromatic ring and potentially the adjacent benzylic position towards oxidation.
Replace the cyclopropyl group with a gem-dimethyl group.[1][7]This removes the strained ring system and the potential for radical-mediated ring opening.
Aromatic Hydroxylation Block potential sites of hydroxylation with metabolically stable groups (e.g., fluorine).This strategy can redirect metabolism to other, less labile positions.
Decision Tree for Lead Optimization

optimization_tree Start Assess Metabolic Stability of m-Cyclopropylanisole Analog Is_Stable Metabolically Stable? Start->Is_Stable Proceed Proceed to Further Studies Is_Stable->Proceed Yes Identify_Metabolites Identify Major Metabolites Is_Stable->Identify_Metabolites No Major_Pathway Major Metabolic Pathway? Identify_Metabolites->Major_Pathway O_Demethylation O-Demethylation Major_Pathway->O_Demethylation O-Demethylation Cyclopropyl_Oxidation Cyclopropyl Oxidation Major_Pathway->Cyclopropyl_Oxidation Cyclopropyl Oxidation Modify_Anisole Modify Anisole Moiety: - Bioisosteric replacement - Introduce steric hindrance O_Demethylation->Modify_Anisole Modify_Cyclopropyl Modify Cyclopropyl Group: - Introduce EWGs - Replace with gem-dimethyl Cyclopropyl_Oxidation->Modify_Cyclopropyl Resynthesize Synthesize and Re-evaluate Modify_Anisole->Resynthesize Modify_Cyclopropyl->Resynthesize

Sources

Technical Guide: Solubility Profile & Process Applications of 1-Cyclopropyl-3-Methoxybenzene

[1]

Executive Summary

1-Cyclopropyl-3-methoxybenzene (CAS: 54134-93-9), also known as m-cyclopropylanisole, represents a critical intermediate in the synthesis of complex pharmaceutical scaffolds.[1][2] Its unique structural motif—combining the electron-donating methoxy group with the steric bulk and lipophilicity of a cyclopropyl ring—creates a specific solubility profile that dictates solvent selection during drug substance manufacturing.[1]

This guide provides a technical analysis of its solubility landscape, grounded in physicochemical principles and validated by process chemistry protocols. It is designed to assist researchers in optimizing reaction media, workup procedures, and purification strategies.[1]

Part 1: Physicochemical Profile & Theoretical Solubility

To predict solubility behavior accurately, we must first analyze the molecular descriptors that govern solute-solvent interactions.[1]

Structural Analysis[1]
  • Lipophilic Core: The cyclopropyl-benzene scaffold dominates the surface area, driving high affinity for non-polar and moderately polar solvents via London Dispersion forces.[1]

  • Polar Handle: The methoxy ether linkage (-OCH₃) at the meta position acts as a weak hydrogen bond acceptor (HBA), providing limited miscibility with protic solvents but excellent compatibility with aprotic polar solvents.[1]

Calculated Properties (In Silico)
PropertyValueImplication
Molecular Weight 148.20 g/mol Low MW facilitates rapid dissolution kinetics.[1]
LogP (Octanol/Water) ~2.57Moderately lipophilic; practically insoluble in water (<10 mg/L).[1]
Hansen Parameters (Est.)

,

,

Predicts high solubility in Toluene, DCM, and THF.[1]
Physical State Liquid (Oil)Miscibility is often more relevant than saturation limits.[1]

Part 2: Solubility Landscape

The following classification categorizes organic solvents based on their interaction efficiency with this compound.

High-Affinity Solvents (Process Solvents)

These solvents are recommended for reaction media (e.g., Suzuki couplings, lithiation) and primary extraction.[1]

  • Toluene: Excellent. Matches the dispersion forces of the aromatic ring. Ideal for azeotropic drying.[1]

  • Dichloromethane (DCM): Excellent.[1][3] High solubility due to polarizability match.[1] Standard for workup.

  • Tetrahydrofuran (THF): Excellent.[1][3] The ether oxygen of the solute interacts favorably with THF; ideal for Grignard/Lithium exchange reactions involving this intermediate.

  • Ethyl Acetate: Good.[1][3] Standard solvent for silica gel chromatography and extraction.[1]

Moderate-Affinity Solvents (Crystallization/Purification)
  • Methanol/Ethanol: Moderate to Good. Soluble at room temperature, but solubility drops significantly at low temperatures (

    
    C), making them potential antisolvents for low-temperature crystallization of solid derivatives.[1]
    
  • Acetonitrile: Good.[1][3] Useful for reverse-phase HPLC applications.[1]

Low-Affinity Solvents (Antisolvents)[1]
  • Water: Insoluble.[1] The hydrophobic effect drives phase separation.[1] Essential for biphasic reaction setups (e.g., Suzuki coupling with boronic acids).[1]

  • Ethylene Glycol: Poor.[1] High cohesive energy density of the solvent prevents intercalation of the lipophilic solute.

Solubility Prediction Logic (DOT Diagram)

The following decision tree illustrates the solvent selection logic based on the compound's polarity profile.

SolubilityLogicStartSolvent Selection forThis compoundPolarityIs Solvent Polar?Start->PolarityProticIs Solvent Protic?Polarity->ProticYesNonPolarNon-Polar / Low Polarity(Hexane, Toluene)Polarity->NonPolarNoAproticPolar Aprotic(DCM, THF, EtOAc)Protic->AproticNoProtPolar Protic(Water, Methanol)Protic->ProtYesResult1High Solubility(Dispersion Forces)NonPolar->Result1Result2High Solubility(Dipole interactions)Aprotic->Result2Result3Low/Variable Solubility(Hydrophobic Effect)Prot->Result3

Figure 1: Solubility prediction logic based on solute-solvent interaction mechanisms.

Part 3: Experimental Determination Protocols

While theoretical models provide guidance, precise solubility data is required for GMP process validation.[1] The following protocols ensure data integrity.

Protocol A: High-Throughput HPLC Solubility Assay

Objective: Determine saturation concentration (

  • Preparation: Add excess this compound (approx. 200 µL) to 1 mL of target solvent in a sealed HPLC vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using a thermomixer (1000 rpm).

  • Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required to prevent adsorption of the lipophilic compound).[1]

  • Dilution: Dilute the filtrate 100-fold with Acetonitrile to bring it within the linear range of the detector.

  • Quantification: Inject onto a C18 Reverse-Phase column (e.g., Agilent Zorbax Eclipse Plus).[1]

    • Mobile Phase: 70:30 Acetonitrile:Water (+0.1% Formic Acid).[1]

    • Detection: UV at 270-280 nm (characteristic anisole absorption).[1]

  • Calculation:

    
    .[1]
    
Protocol B: Visual Polythermal Method (Process Range)

Objective: Determine the metastable zone width (MSZW) for crystallization studies.

  • Setup: Place a known mass of solute and solvent in a jacketed reactor with turbidity probe.

  • Heating: Heat at 0.5°C/min until the solution becomes clear (Dissolution Point,

    
    ).
    
  • Cooling: Cool at 0.5°C/min until turbidity is detected (Cloud Point,

    
    ).
    
  • Hysteresis: The difference (

    
    ) defines the metastable zone, critical for avoiding oiling-out during scale-up.[1]
    

Part 4: Process Chemistry Implications[1]

Suzuki-Miyaura Coupling

The cyclopropyl group is often introduced or manipulated via palladium-catalyzed cross-coupling.[1]

  • Recommended Solvent System: Toluene/Water (4:1) or DME/Water.[1][4]

  • Rationale: this compound partitions into the organic phase (Toluene), while inorganic byproducts (boronic acid salts) remain in the aqueous phase.[1] This biphasic system drives the reaction while simplifying workup.[1]

Workup and Extraction[1][5]
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) is superior to diethyl ether for industrial scale due to higher flash point.[1] The target compound partitions >99% into MTBE from aqueous streams.[1]

  • Drying: Use Magnesium Sulfate (

    
    ) rather than Sodium Sulfate (
    
    
    ) for faster kinetics in non-polar solvents like Toluene.[1]
Workflow Diagram

The following diagram outlines the standard isolation workflow for this intermediate.

IsolationWorkflowReactionCrude Reaction Mixture(Toluene/Water)PhaseSepPhase SeparationReaction->PhaseSepAqLayerAqueous Layer(Salts/Catalyst)PhaseSep->AqLayerOrgLayerOrganic Layer(Product + Toluene)PhaseSep->OrgLayerWashBrine WashOrgLayer->WashDryDrying (MgSO4)Wash->DryConcConcentration(Rotary Evaporator)Dry->ConcProductIsolated OilThis compoundConc->Product

Figure 2: Standard isolation workflow emphasizing solvent partitioning.[1]

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 123456, this compound. Retrieved from [Link]

  • ChemSrc. (2024).[1] Benzene, 1-cyclopropyl-3-methoxy- Physicochemical Properties. Retrieved from [Link][1]

  • Wallace, D. J., & Chen, C. (2002).[1][5] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990.[1] (Contextual reference for solvent systems in cyclopropyl-aryl coupling). Retrieved from [Link][1]

  • Lipinski, C. A. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (Methodological grounding for LogP and solubility).

Methodological & Application

Application Note: High-Fidelity Synthesis of 1-Cyclopropyl-3-Methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The introduction of a cyclopropyl group onto an aromatic ring is a high-value transformation in medicinal chemistry, imparting metabolic stability and conformational restriction to drug candidates. However, the synthesis of 1-cyclopropyl-3-methoxybenzene via Suzuki-Miyaura coupling presents specific challenges distinct from standard biaryl couplings.

The Core Challenge: Cyclopropylboronic acids are notoriously unstable.[1] They suffer from:

  • Rapid Protodeboronation: Under aqueous basic conditions, the C-B bond cleaves to release cyclopropane gas, competing with the desired transmetallation.

  • Slow Transmetallation: The

    
    -hybridized boron center transmetallates slower than arylboronic acids, requiring highly active catalyst systems.
    

This guide provides two validated protocols:

  • Protocol A (The "Classic" Wallace Method): Uses cyclopropylboronic acid with

    
    . Cost-effective but requires strict stoichiometry control.
    
  • Protocol B (The "Robust" Molander Method): Uses potassium cyclopropyltrifluoroborate with XPhos.[1] Higher stability and reproducibility for scale-up.

Reaction Design & Mechanism

To achieve high yields, the catalyst system must be electron-rich and bulky to facilitate the oxidative addition of the aryl bromide and, crucially, to speed up the reductive elimination of the


 bond.
Mechanistic Pathway (Graphviz)

SuzukiCycle Cat Pd(0) Active Species (Bulky, Electron-Rich) OxAdd Oxidative Addition (Ar-Pd-Br) Cat->OxAdd + 1-bromo-3-methoxybenzene Base Base Activation (OH- replaces Br-) OxAdd->Base + K3PO4 / H2O TransMet Transmetallation (Rate Limiting Step) Base->TransMet + Cyclopropylboronic Acid Side1 Protodeboronation (Loss of Boron Species) Base->Side1 Excess H2O / Slow Cat. RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Cat Regeneration

Figure 1: Catalytic cycle highlighting the critical competition between Transmetallation and Protodeboronation.

Reagent Specifications

ReagentMW ( g/mol )RoleCritical Quality Attribute
1-Bromo-3-methoxybenzene 187.03ElectrophilePurity >98%; free of stabilizing agents.
Cyclopropylboronic acid 85.90Nucleophile (Protocol A)Hygroscopic. Store at 4°C. Use excess (1.5 equiv).
K-Cyclopropyltrifluoroborate 148.00Nucleophile (Protocol B)Air-stable solid. Preferred for scale-up.
Palladium(II) Acetate 224.51Pre-catalystOrange/Reddish-brown. Black = decomposed.
Tricyclohexylphosphine (

)
280.43Ligand (Protocol A)Pyrophoric. Use

salt or handle in glovebox.
XPhos 476.72Ligand (Protocol B)Air-stable Buchwald ligand.
Potassium Phosphate (

)
212.27BaseTribasic, anhydrous. Must be finely ground.

Protocol A: The Wallace-Chen Method (Boronic Acid)

Best for: Rapid, small-scale synthesis using standard reagents.

Rationale: This protocol utilizes the steric bulk of Tricyclohexylphosphine (


) to stabilize the Pd(0) species and promote reductive elimination.
Step-by-Step Procedure
  • Catalyst Pre-complexation (Critical):

    • In a reaction vial, add

      
       (11.2 mg, 0.05 mmol, 5 mol%) and 
      
      
      
      (28.0 mg, 0.10 mmol, 10 mol%).
    • Note: If using

      
       salt, add an extra equivalent of base to neutralize the salt.
      
    • Add Toluene (2.0 mL) and stir at Room Temperature (RT) for 15 minutes. The solution should turn yellow/orange.

  • Substrate Addition:

    • Add 1-bromo-3-methoxybenzene (187 mg, 1.0 mmol, 1.0 equiv).

    • Add Cyclopropylboronic acid (129 mg, 1.5 mmol, 1.5 equiv). Use excess to account for decomposition.

  • Base & Solvent:

    • Add

      
        (636 mg, 3.0 mmol, 3.0 equiv).
      
    • Add Water (0.1 mL).

    • Expert Insight: The Toluene:Water ratio should be roughly 20:1. Water is essential for the boronate activation but too much accelerates protodeboronation.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.[1]

    • Heat to 100°C with vigorous stirring (1000 rpm) for 16–24 hours.

    • Monitoring: Check by GC-MS or TLC (Hexane/EtOAc 98:2). Look for the disappearance of the bromide.

  • Workup:

    • Cool to RT. Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

    • Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL).

    • Dry organics over

      
      , filter, and concentrate.
      

Protocol B: The Molander Method (Trifluoroborate)

Best for: High reliability, scale-up, and difficult substrates.

Rationale: Potassium cyclopropyltrifluoroborate releases the active boronic acid slowly (controlled hydrolysis), maintaining a low steady-state concentration that minimizes decomposition side-reactions.

Step-by-Step Procedure
  • Charge Reagents:

    • To a reaction tube equipped with a stir bar, add:

      • K-Cyclopropyltrifluoroborate (163 mg, 1.1 mmol, 1.1 equiv).

      • 1-bromo-3-methoxybenzene (187 mg, 1.0 mmol, 1.0 equiv).

      • 
          (977 mg, 3.0 mmol, 3.0 equiv).
        
      • 
          (4.5 mg, 0.02 mmol, 2 mol%).
        
      • XPhos (19 mg, 0.04 mmol, 4 mol%).

  • Solvent System:

    • Add Toluene (4.5 mL) and Water (0.5 mL) (9:1 ratio).

    • Alternative: THF/Water (10:1) also works well if solubility is an issue.

  • Reaction:

    • Degas the mixture by bubbling Nitrogen for 5 minutes (or 3 vacuum/purge cycles).

    • Seal and heat to 100°C for 18 hours.

  • Workup:

    • Standard extraction as per Protocol A.

Purification & Validation

Purification Strategy: The product, this compound, is a non-polar oil.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: 100% Hexanes

    
     99:1 Hexanes:EtOAc.
    
  • Rf Value: ~0.35 in 100% Hexanes (Product is much less polar than the starting bromide).

Analytical Data (Expected):

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.18 (t, 1H, Ar-H), 6.75 (d, 1H, Ar-H), 6.68 (m, 2H, Ar-H).
      
    • 
       3.80 (s, 3H, 
      
      
      
      ).
    • 
       1.90 (m, 1H, Cyclopropyl-CH).
      
    • 
       0.95 (m, 2H, Cyclopropyl-CH2).
      
    • 
       0.70 (m, 2H, Cyclopropyl-CH2).
      
    • Note: The high-field signals (< 1.0 ppm) are diagnostic for the cyclopropyl ring.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst oxidation or "poisoning".Use fresh

. Ensure thorough degassing. Switch to Protocol B (XPhos is more robust).
Deboronation (Benzene formation) Too much water or reaction too slow.Reduce water content to exactly 20:1. Increase catalyst loading to 10 mol%.
Homocoupling (Biaryl) Oxidative coupling of boronic acid.Ensure strictly anaerobic conditions (degas solvents).
Starting Material Remains Slow transmetallation.Switch to Protocol B . The slow release of boronic acid from trifluoroborate matches the catalytic rate better.

Safety & Hazards

  • Cyclopropylboronic Acid: May generate cyclopropane gas (flammable) upon decomposition. Vent reaction vessels carefully after cooling.

  • Tricyclohexylphosphine: Pyrophoric in air. Handle under Nitrogen or use the

    
     salt variant.
    
  • Palladium Residues: Heavy metal waste. Segregate into specific waste streams.

References

  • Wallace, D. J., & Chen, C. Y. (2002).[2][3] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990.

  • Molander, G. A., & Gormisky, P. E. (2008).[4] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides.[1][4] The Journal of Organic Chemistry, 73(19), 7481-7485.

  • Lemhadri, M., Doucet, H., & Santelli, M. (2006).[2][3] Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex.[2][5] Synthetic Communications, 36(1), 121-128.[2][3]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromoanisole and Cyclopropylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the synthesis of 3-cyclopropylanisole via the Suzuki-Miyaura cross-coupling of 3-bromoanisole and cyclopropylboronic acid . The cyclopropyl moiety is a critical pharmacophore in medicinal chemistry, often serving as a metabolically stable bioisostere for ethyl or isopropyl groups. However, the installation of cyclopropyl rings via cross-coupling presents specific challenges, primarily the instability of cyclopropylboronic acid (protodeboronation) and the slower transmetallation rates associated with C(sp³)-hybridized boron centers compared to aryl-aryl couplings.

This guide provides an optimized method derived from the seminal work of Wallace and Chen (Merck Research Laboratories), utilizing a Pd(OAc)₂ / Tricyclohexylphosphine (PCy₃) catalytic system. This system ensures high conversion (>95%) and minimizes protodeboronation by-products.

Strategic Analysis & Reaction Mechanics

The Challenge: sp²-sp³ Coupling & Boronate Stability

Unlike standard biaryl couplings, this reaction involves the coupling of an aryl halide (sp²) with an alkyl boronic acid (sp³). Two primary failure modes exist:

  • Protodeboronation: Cyclopropylboronic acid can hydrolyze and decarboxylate (lose boron) to form cyclopropane gas, especially under harsh basic conditions or prolonged heating.

  • β-Hydride Elimination: While less prominent in cyclopropyl groups due to ring strain preventing the formation of the exocyclic double bond, it remains a theoretical risk if the catalytic cycle stalls.

The Solution: High-Activity Catalyst System

To overcome these barriers, we utilize a bulky, electron-rich phosphine ligand (PCy₃ ).

  • Electron-Rich: Facilitates the oxidative addition of the aryl bromide.

  • Bulky (Cone Angle 170°): Promotes the reductive elimination step and stabilizes the monoligated Pd(0) species, preventing catalyst aggregation.

  • Base Choice: Tribasic potassium phosphate (K₃PO₄) provides the necessary activation of the boronic acid without the extreme basicity that accelerates protodeboronation (as seen with hydroxides).

Reaction Scheme

ReactionScheme SM1 3-Bromoanisole (Aryl Halide) Cond K3PO4 (3.0 equiv) Toluene/H2O (20:1) 100°C, 4-16h SM1->Cond SM2 Cyclopropylboronic Acid (1.5 equiv) SM2->Cond Cat Pd(OAc)2 (5 mol%) PCy3 (10 mol%) Cat->Cond Catalyst Prod 3-Cyclopropylanisole (Target) Cond->Prod >90% Yield

Figure 1: General reaction scheme for the optimized coupling.

Experimental Protocol (SOP)

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Purity Requirements
3-Bromoanisole 187.031.0>98%, liquid
Cyclopropylboronic Acid 85.901.5Store at 4°C; hygroscopic
Palladium(II) Acetate 224.510.0599.9% trace metals basis
Tricyclohexylphosphine (PCy₃) 280.430.10Store under Argon
Potassium Phosphate (K₃PO₄) 212.273.0Anhydrous, powder
Toluene -SolventAnhydrous, sparged with N₂
Water -Co-solventDeionized, degassed
Step-by-Step Procedure

Step 1: Catalyst Pre-Complexation (Critical for Activity)

  • In a dry vial, charge Pd(OAc)₂ (11.2 mg, 0.05 mmol) and PCy₃ (28.0 mg, 0.10 mmol).

  • Add Toluene (2.0 mL) and stir at room temperature for 15 minutes under Nitrogen.

    • Observation: The solution should turn from orange/red to a bright yellow, indicating the formation of the active Pd(0)-L species.

Step 2: Reaction Setup

  • To a 25 mL 3-neck round-bottom flask (or pressure vial) equipped with a magnetic stir bar, add Cyclopropylboronic acid (129 mg, 1.5 mmol) and K₃PO₄ (636 mg, 3.0 mmol).

  • Evacuate and backfill the flask with Nitrogen (3 cycles) to remove oxygen.

  • Add 3-Bromoanisole (187 mg, 1.0 mmol) via syringe.

  • Add Toluene (3.0 mL) and Water (0.25 mL).

    • Note: The small amount of water is essential for the boronic acid activation mechanism.

  • Transfer the pre-formed Catalyst Solution (from Step 1) into the reaction vessel via syringe.

Step 3: Execution

  • Heat the mixture to 100°C (external oil bath temperature).

  • Stir vigorously (800+ RPM). The reaction is biphasic; mass transfer is rate-limiting.

  • Monitor by HPLC or TLC (Hexanes/EtOAc 9:1) at 2 hours and 4 hours.

    • Endpoint: Disappearance of 3-bromoanisole.

Step 4: Workup & Purification

  • Cool reaction to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Separate layers.[2] Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Wash combined organics with Brine (15 mL).

  • Dry over Na₂SO₄ , filter, and concentrate under reduced pressure.

    • Caution: 3-Cyclopropylanisole is an oil and can be volatile. Do not leave on high vacuum for extended periods.

  • Purify via flash column chromatography (SiO₂; 0-5% EtOAc in Hexanes).

Experimental Workflow Diagram

Workflow cluster_setup Setup Phase cluster_reaction Reaction Phase cluster_workup Downstream PreComplex Pre-complex Pd(OAc)2 + PCy3 in Toluene (15 min) AddLiquids Add Substrate + Solvents (Toluene/Water) PreComplex->AddLiquids LoadSolids Load Boronic Acid + Base (Inert Atmosphere) LoadSolids->AddLiquids Heat Heat to 100°C Vigorous Stirring AddLiquids->Heat Monitor HPLC Check @ 4h Heat->Monitor Extract Aq. Workup (EtOAc/Water) Monitor->Extract Conversion >98% Purify Flash Chromatography (Hexanes/EtOAc) Extract->Purify

Figure 2: Step-by-step experimental workflow for the synthesis.

Optimization Matrix & Data

The following table summarizes the effect of different parameters on the yield, based on internal validation and literature precedents [1].

ParameterVariationOutcomeRecommendation
Ligand PCy₃ 94% Yield Standard
PPh₃<40% YieldToo sterically unhindered; catalyst dies.
dppf75-85% YieldGood alternative, but slower rates.
Base K₃PO₄ Excellent Standard
K₂CO₃ModerateSlower reaction; incomplete conversion.
Cs₂CO₃GoodViable alternative if K₃PO₄ fails.
Solvent Toluene/H₂O Optimal Standard
THF/H₂OGoodSlightly lower yield due to boronic acid stability.
DMFPoorPromotes rapid protodeboronation.

Quality Control & Analytics

Expected Analytical Data
  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: ~7.20 (t, 1H), 6.80 (d, 1H), 6.70 (m, 2H).

    • Methoxy Group: 3.80 (s, 3H).

    • Cyclopropyl Methine: 1.90 (m, 1H).

    • Cyclopropyl Methylene: 0.95 (m, 2H), 0.70 (m, 2H). Distinctive high-field signals.

  • Appearance: Colorless to pale yellow oil.

Troubleshooting Guide
  • Issue: Low Conversion (<50%)

    • Cause: Catalyst oxidation.[3][4] Fix: Ensure PCy₃ is fresh and white (not yellow/oxidized). Sparge solvents thoroughly.

    • Cause: Stirring.[4][5] Fix: The biphasic system requires high shear rates. Increase RPM.

  • Issue: Protodeboronation (Cyclopropane gas formation)

    • Cause: Temperature too high or base too strong. Fix: Lower temp to 80°C and extend time. Add boronic acid in two portions (0.75 eq at T=0, 0.75 eq at T=2h).

  • Issue: Homocoupling of Aryl Halide

    • Cause: Low boronic acid activity.[5][6] Fix: Increase boronic acid loading to 2.0 equiv.

References

  • Wallace, D. J., & Chen, C. (2002).[2][7][8] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. [2]

  • Deng, M. Z., et al. (1996). Cross-coupling reaction of cyclopropylboronic acid with bromoarenes.[2][8] Journal of the Chemical Society, Perkin Transactions 1, (9), 877-878.

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

Sources

Application Note: Synthesis of m-Cyclopropylanisole via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of m-cyclopropylanisole. The synthesis is achieved through a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for carbon-carbon bond formation.[1] We detail the strategic use of a highly efficient catalytic system composed of palladium(II) acetate (Pd(OAc)₂) as the precatalyst and 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) as a supporting ligand. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, and key optimization parameters to ensure reliable and high-yielding synthesis.

Introduction: The Value of the Cyclopropyl Moiety

The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry and materials science. Its unique conformational and electronic properties—resulting from its strained, three-membered ring structure—can significantly enhance the metabolic stability, potency, and membrane permeability of drug candidates.[2] Consequently, robust and efficient methods for introducing this group onto aromatic scaffolds are of paramount importance.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for constructing C(sp²)–C(sp³) bonds.[3][4] This application note focuses on a state-of-the-art protocol utilizing the powerful combination of Pd(OAc)₂ and the sterically demanding, electron-rich Buchwald ligand, XPhos, to couple an aryl electrophile (3-bromoanisole) with cyclopropylboronic acid.

The Pd(OAc)₂/XPhos Catalytic System: A Mechanistic Rationale

The success of a cross-coupling reaction is critically dependent on the selection of the palladium source and the supporting ligand. The chosen system, Pd(OAc)₂/XPhos, is renowned for its high activity and broad substrate scope.[5]

Palladium(II) Acetate: The Precatalyst

Pd(OAc)₂ is a preferred palladium source for many cross-coupling applications. As a stable, air-tolerant Pd(II) salt, it is easy to handle and store. Its primary role is to serve as a precatalyst, which is reduced in situ to the catalytically active Pd(0) species that enters the catalytic cycle.[6][7][8] This in situ generation circumvents the need to handle often unstable and pyrophoric Pd(0) complexes directly.

XPhos Ligand: The Engine of Catalysis

The choice of ligand is arguably the most critical factor in achieving high catalytic turnover. XPhos is a member of the Buchwald family of biaryl monophosphine ligands, which are specifically designed to enhance the efficacy of palladium catalysts.

  • Steric Bulk: The bulky cyclohexyl and triisopropylphenyl groups on XPhos promote the formation of a monoligated, coordinatively unsaturated (XPhos)Pd(0) species. This is highly reactive and readily undergoes oxidative addition with the aryl halide.[6][8]

  • Electron-Richness: The phosphine center is highly electron-donating, which increases the electron density on the palladium atom. This electronic character facilitates the oxidative addition step—often the rate-limiting step of the catalytic cycle—and promotes the final, product-releasing reductive elimination.[9]

Together, Pd(OAc)₂ and XPhos form a catalytic system capable of coupling even challenging substrates under relatively mild conditions with low catalyst loadings.[5][10]

The Catalytic Cycle: A Step-by-Step Visualization

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle. The key steps for the synthesis of m-cyclopropylanisole are outlined below.

  • Precatalyst Activation: The Pd(II) precatalyst, Pd(OAc)₂, complexes with the XPhos ligand. This complex is then reduced in situ by various species in the reaction medium to generate the active (XPhos)Pd(0) catalyst.[6][8]

  • Oxidative Addition: The active Pd(0) species inserts into the carbon-bromine bond of 3-bromoanisole, forming a Pd(II) intermediate.[11][12]

  • Transmetalation: In the presence of a base (e.g., K₃PO₄), cyclopropylboronic acid forms a more nucleophilic boronate salt. This species then transfers the cyclopropyl group to the palladium center, displacing the bromide ion.

  • Reductive Elimination: The aryl and cyclopropyl groups on the Pd(II) center couple, forming the C-C bond of the m-cyclopropylanisole product. This step regenerates the active (XPhos)Pd(0) catalyst, allowing the cycle to continue.[11][12]

Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 (XPhos)Pd(0) (Active Catalyst) pd_oxidative (XPhos)Pd(II)(Ar)(Br) pd0->pd_oxidative Oxidative Addition pd_transmetal (XPhos)Pd(II)(Ar)(Cyclopropyl) pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product m-Cyclopropylanisole (Ar-Cyclopropyl) pd_transmetal->product aryl_halide 3-Bromoanisole (Ar-Br) aryl_halide->pd_oxidative boronic_acid Cyclopropylboronic Acid + Base boronic_acid->pd_transmetal

Figure 1: Simplified catalytic cycle for the synthesis.

Detailed Experimental Protocol

This protocol is optimized for a 5 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeSupplier Notes
3-BromoanisoleC₇H₇BrO187.045.0935 mg (0.69 mL)≥98% purity
Cyclopropylboronic AcidC₃H₇BO₂85.907.5 (1.5 eq)644 mg≥97% purity
Palladium(II) AcetatePd(OAc)₂224.500.05 (1 mol%)11.2 mgCatalyst grade
XPhosC₃₃H₄₉P476.710.06 (1.2 mol%)28.6 mg≥98% purity
Potassium PhosphateK₃PO₄212.2710.0 (2.0 eq)2.12 gAnhydrous, fine powder
TolueneC₇H₈--20 mLAnhydrous
Deionized WaterH₂O--2 mLDegassed
Equipment
  • 100 mL oven-dried, two-neck round-bottom flask

  • Oven-dried magnetic stir bar

  • Septa and glass stopper

  • Reflux condenser with inert gas inlet (Argon or Nitrogen)

  • Schlenk line or manifold for inert gas

  • Heating mantle with temperature controller and thermocouple

  • Standard glassware for aqueous workup and column chromatography

Safety Precautions
  • Palladium(II) Acetate: Causes serious eye damage and may cause an allergic skin reaction. Avoid inhalation of dust and contact with skin and eyes.[13]

  • XPhos: May cause skin and respiratory irritation. Handle in a well-ventilated area and avoid creating dust.[14][15]

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

  • Inert Atmosphere: The catalytically active Pd(0) species is sensitive to oxygen. Maintaining a robust inert atmosphere throughout the reaction is critical for success.

Step-by-Step Synthesis Workflow
Figure 2: Step-by-step experimental workflow diagram.
  • Reaction Setup: Assemble the two-neck round-bottom flask with a stir bar and reflux condenser. Flame-dry the apparatus under vacuum and backfill with argon. Maintain a positive pressure of argon for the duration of the setup and reaction.

  • Addition of Solids: Briefly remove the glass stopper and add palladium(II) acetate (11.2 mg), XPhos (28.6 mg), potassium phosphate (2.12 g), and cyclopropylboronic acid (644 mg) to the flask against a positive flow of argon. Replace the stopper.

  • Addition of Liquids: Through the septum, add anhydrous toluene (20 mL), 3-bromoanisole (0.69 mL), and degassed deionized water (2 mL) via syringe.

  • Degassing: Submerge a needle connected to the argon line below the surface of the liquid and bubble argon through the mixture for 15 minutes with gentle stirring to ensure removal of dissolved oxygen.

  • Reaction Execution: Place the flask in the heating mantle and heat to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-18 hours.

  • Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Add 30 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient, starting with 100% hexane) to afford m-cyclopropylanisole as a colorless oil.

Discussion of Key Parameters

  • Base Selection: Anhydrous K₃PO₄ is an effective base for activating the boronic acid to the boronate state required for transmetalation.[3][16] Its use often benefits from a small amount of water in the solvent system.

  • Solvent System: Toluene is a standard solvent for Suzuki couplings, offering a suitable temperature range and good solubility for the reagents.[17] The addition of water can accelerate the reaction by aiding in the dissolution of the phosphate base and facilitating the transmetalation step.[3][16]

  • Inert Atmosphere: Failure to exclude oxygen is the most common reason for reaction failure. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides, halting the catalytic cycle. Rigorous degassing and maintaining a positive inert gas pressure are essential.

  • Ligand-to-Palladium Ratio: A slight excess of the XPhos ligand (1.2 equivalents relative to palladium) is used to ensure that the palladium center remains properly coordinated and to prevent catalyst decomposition (e.g., formation of palladium black). However, a large excess of ligand can sometimes be detrimental by stabilizing the catalyst too much and slowing down the reaction.[7]

Conclusion

The palladium-catalyzed Suzuki-Miyaura reaction using the Pd(OAc)₂/XPhos system is a highly reliable and efficient method for the synthesis of m-cyclopropylanisole. The protocol described herein provides a robust starting point for researchers, emphasizing the critical role of the bulky, electron-rich XPhos ligand in achieving high catalytic activity. Careful attention to experimental setup, particularly the exclusion of atmospheric oxygen, is paramount to obtaining high yields of the desired product. This methodology serves as a valuable tool for accessing cyclopropyl-substituted aromatic compounds essential for pharmaceutical and materials science research.

References

  • Title: Palladium‐Catalyzed Cyclopropanation of Aryl/Heteroaryl Fluoro‐sulfonates Source: Wiley Online Library URL: [Link]

  • Title: Palladium-Catalyzed Cross-Couplings by C–O Bond Activation Source: The Royal Society of Chemistry URL: [Link]

  • Title: Formation of XPhos-Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions Source: Chemistry – A European Journal URL: [Link]

  • Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL: [Link]

  • Title: Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids Source: MDPI URL: [Link]

  • Title: Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point Source: University of Windsor URL: [Link]

  • Title: Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization Source: Semantic Scholar URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies Source: Beilstein Journals URL: [Link]

  • Title: Formation of XPhos‐Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions | Request PDF Source: ResearchGate URL: [Link]

  • Title: Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction Source: DSpace@MIT URL: [Link]

  • Title: ChemInform Abstract: Palladium-Catalyzed Stille Cross-Coupling Reaction of Aryl Chlorides Using a Pre-Milled Palladium Acetate and XPhos Catalyst System. Source: ResearchGate URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL: [Link]

  • Title: Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates Source: Taylor & Francis Online URL: [Link]

  • Title: Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer Source: YouTube URL: [Link]

  • Title: Buchwald-Hartwig Cross-Coupling|Solved Problems|ChemOrgChem Source: YouTube URL: [Link]

Sources

Application Notes and Protocols for Cyclopropyl-Arene Bond Formation via Negishi Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Cyclopropyl-Arene Motif

The cyclopropyl group is a highly sought-after structural motif in modern drug discovery and materials science.[1] Its unique conformational rigidity, metabolic stability, and ability to modulate electronic properties make it a valuable bioisostere for various functional groups. The incorporation of a cyclopropyl moiety onto an aromatic or heteroaromatic core can significantly impact a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The Negishi cross-coupling reaction has emerged as a powerful and reliable method for the construction of the C(sp³)–C(sp²) bond between a cyclopropyl group and an arene, offering a broad substrate scope and high functional group tolerance.[1][2][3] This application note provides a comprehensive guide to the Negishi coupling protocol for the synthesis of cyclopropyl-arenes, including a detailed mechanistic overview, a step-by-step experimental protocol, and key considerations for reaction optimization.

Mechanistic Insights: The Engine of the Negishi Coupling

The Negishi coupling is a transition metal-catalyzed reaction that facilitates the formation of a new carbon-carbon bond between an organozinc compound and an organic halide or triflate.[3] The reaction is typically catalyzed by a palladium(0) species, although nickel catalysts are also employed.[3] The catalytic cycle, a fundamental concept in understanding and optimizing the reaction, proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to the low-valent palladium(0) catalyst (Pd(0)Lₙ). This step involves the cleavage of the Ar-X bond and the formation of a new palladium(II) intermediate (Ar-Pd(II)-X), where the palladium center has been oxidized from the 0 to the +2 state.

  • Transmetalation: The subsequent step is transmetalation, where the cyclopropyl group is transferred from the organozinc reagent (c-Pr-ZnX) to the palladium(II) center. This results in the formation of a diorganopalladium(II) intermediate (Ar-Pd(II)-c-Pr) and the release of a zinc salt (ZnX₂). The high reactivity of organozinc reagents often makes this the turnover-limiting step in the catalytic cycle.[4]

  • Reductive Elimination: The final step is reductive elimination, where the newly formed cyclopropyl-arene bond is created, and the desired product (Ar-c-Pr) is released from the coordination sphere of the palladium. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. A critical aspect in the coupling of sp³-hybridized carbons is to ensure that the rate of reductive elimination is significantly faster than competing side reactions, such as β-hydride elimination.[6] The choice of ligand on the palladium catalyst plays a crucial role in promoting the desired reductive elimination pathway.[3][6]

Negishi_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII_OA Ar-Pd(II)(L)n-X Pd0->PdII_OA Oxidative Addition PdII_T Ar-Pd(II)(L)n-c-Pr PdII_OA->PdII_T Transmetalation PdII_T->Pd0 Reductive Elimination ArcPr Ar-c-Pr PdII_T->ArcPr Product ZnX2 ZnX2 PdII_T->ZnX2 Zinc Salt ArX Ar-X ArX->Pd0 Aryl Halide cPrZnX c-Pr-ZnX cPrZnX->PdII_OA Cyclopropylzinc Reagent

Caption: Catalytic cycle of the Negishi coupling for cyclopropyl-arene bond formation.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the palladium-catalyzed Negishi coupling of an aryl bromide with cyclopropylzinc bromide. It is essential to perform all manipulations under an inert atmosphere (e.g., nitrogen or argon) as organozinc reagents are sensitive to air and moisture.

Materials and Reagents:
  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Cyclopropylzinc bromide solution (0.5 M in THF, 2.2 mmol, 2.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.08 mmol, 8 mol%)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:
  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (nitrogen or argon) with manifold

  • Syringes and needles

  • Standard glassware for workup and purification (separatory funnel, flasks, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and RuPhos (0.08 mmol).

  • Solvent Addition: Add anhydrous THF (5 mL) to the flask via syringe. Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Reagent Addition: Slowly add the cyclopropylzinc bromide solution (4.4 mL of a 0.5 M solution in THF, 2.2 mmol) to the reaction mixture at room temperature using a syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the aryl halide.

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclopropyl-arene.

Experimental_Workflow start Start setup Reaction Setup (Aryl Halide, Catalyst, Ligand in THF) start->setup reagent_add Addition of Cyclopropylzinc Bromide setup->reagent_add reaction Reaction at Room Temperature (Monitor by TLC/GC-MS) reagent_add->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (Cyclopropyl-Arene) purification->product

Sources

Application Note: A Scalable Protocol for the Synthesis of m-Cyclopropylanisole via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

m-Cyclopropylanisole is a valuable building block in medicinal chemistry and materials science, finding application in the synthesis of a range of complex molecular architectures.[1] The introduction of the cyclopropyl motif can significantly impact the physicochemical and pharmacological properties of a molecule, often improving metabolic stability, potency, and membrane permeability. This application note provides a detailed, scalable, and robust protocol for the synthesis of m-cyclopropylanisole from commercially available 3-methoxyphenylboronic acid and a suitable cyclopropylating agent via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] The described methodology is designed for researchers and professionals in drug development and chemical synthesis, emphasizing safety, efficiency, and reproducibility for large-scale preparations.

Chemical Profile:
CompoundFormulaMolecular WeightCAS Number
3-Methoxyphenylboronic acidC₇H₉BO₃151.96 g/mol 10365-98-7
m-CyclopropylanisoleC₁₀H₁₂O148.20 g/mol 50923-45-0

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The core of this synthetic approach is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[3][4] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (in this case, 3-methoxyphenylboronic acid) with an organic halide or triflate. For the introduction of the cyclopropyl group, a cyclopropyl boronic acid derivative or a cyclopropyl halide can be utilized. Given the topic, we will focus on the reaction between 3-methoxyphenylboronic acid and a cyclopropylating agent.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps:[4]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the cyclopropyl halide, forming a Pd(II) intermediate.

  • Transmetalation: The aryl group from the activated 3-methoxyphenylboronic acid (typically activated by a base) is transferred to the palladium center, displacing the halide.[3]

  • Reductive Elimination: The desired m-cyclopropylanisole is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity, especially in scalable preparations.

Experimental Protocol

This protocol is designed for a multi-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
3-Methoxyphenylboronic acid≥97%Sigma-AldrichStore in a cool, dry place.
Cyclopropyl bromide≥98%TCI ChemicalsHighly volatile and flammable. Handle in a well-ventilated fume hood.
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeStrem Chemicals
Tricyclohexylphosphine (PCy₃)≥97%Strem ChemicalsAir-sensitive. Handle under an inert atmosphere.
Potassium phosphate, tribasic (K₃PO₄)Anhydrous, ≥98%Fisher ScientificStore in a desiccator.
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Deionized WaterDegassed prior to use.
Diethyl etherACS gradeVWRFor extraction.
Saturated sodium bicarbonate solutionFor washing.
Brine (saturated NaCl solution)For washing.
Anhydrous magnesium sulfate (MgSO₄)For drying.
Celite®For filtration.
Equipment
Three-neck round-bottom flaskSized appropriately for the reaction scale.
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Inert gas (Nitrogen or Argon) supply
Schlenk line or gloveboxFor handling air-sensitive reagents.
Separatory funnel
Rotary evaporator
Flash chromatography systemFor purification.
Safety Precautions
  • 3-Methoxyphenylboronic acid: May cause skin and serious eye irritation.[5] Avoid inhalation of dust.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Cyclopropyl bromide: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle in a well-ventilated fume hood away from ignition sources.

  • Palladium catalyst and phosphine ligand: Handle in an inert atmosphere to prevent degradation. Phosphine ligands can be toxic and should be handled with care.

  • Solvents: Toluene and diethyl ether are flammable. Perform the reaction and workup in a well-ventilated fume hood.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-methoxyphenylboronic acid (1.0 eq), potassium phosphate (3.0 eq), and a stir bar.

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Under a positive flow of nitrogen, add palladium(II) acetate (0.02 eq) and tricyclohexylphosphine (0.04 eq).

    • Add anhydrous toluene to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-methoxyphenylboronic acid.

    • Begin vigorous stirring to form a suspension.

    • Add degassed deionized water (approximately 10% of the toluene volume).

    • Finally, add cyclopropyl bromide (1.5 eq) via syringe.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with toluene.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford m-cyclopropylanisole as a colorless oil.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • GC-MS: To determine the purity and confirm the molecular weight.

  • FTIR: To identify characteristic functional groups.

Process Visualization

Reaction Workflow

G cluster_setup Reaction Setup cluster_reagents Reagent Addition (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis setup1 1. Add 3-methoxyphenylboronic acid, K₃PO₄ to flask setup2 2. Evacuate and backfill with Nitrogen (3x) setup1->setup2 reagent1 3. Add Pd(OAc)₂ and PCy₃ setup2->reagent1 reagent2 4. Add Toluene and degassed Water reagent1->reagent2 reagent3 5. Add Cyclopropyl Bromide reagent2->reagent3 reaction1 6. Heat to 80-90 °C reagent3->reaction1 reaction2 7. Monitor by TLC/GC-MS reaction1->reaction2 workup1 8. Cool to RT reaction2->workup1 workup2 9. Filter through Celite® workup1->workup2 workup3 10. Wash with NaHCO₃ and Brine workup2->workup3 workup4 11. Dry and concentrate workup3->workup4 purify 12. Flash Chromatography workup4->purify analyze 13. Characterize by NMR, GC-MS purify->analyze

Caption: Scalable workflow for m-cyclopropylanisole synthesis.

Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ pd_intermediate R¹-Pd(II)-X      L₂ pd0->pd_intermediate Oxidative Addition (R¹-X) pd_transmetal R¹-Pd(II)-R²      L₂ pd_intermediate->pd_transmetal Transmetalation (R²-B(OH)₂) pd_transmetal->pd0 Reductive Elimination product R¹-R² pd_transmetal->product label_reagents R¹ = Cyclopropyl R² = 3-Methoxyphenyl X = Br

Sources

Precision Cyclopropanation of m-Allylanisole: The Furukawa Modification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Executive Summary

Objective: To provide a robust, scalable alternative to the classic Simmons-Smith (Zn-Cu couple) cyclopropanation for the conversion of m-allylanisole (1-allyl-3-methoxybenzene) to 1-(cyclopropylmethyl)-3-methoxybenzene.

The Challenge: The traditional Simmons-Smith reaction relies on a heterogeneous Zinc-Copper couple. This method suffers from variable induction periods, reproducibility issues caused by zinc surface activation, and the formation of insoluble clumps that impede stirring.

The Solution: The Furukawa Modification utilizes diethylzinc (


) and diiodomethane (

) to generate the active zinc carbenoid species homogeneously. This route offers superior reproducibility, faster reaction times, and milder conditions, making it the preferred method for high-value intermediates in drug development.

Mechanistic Insight

The Furukawa modification avoids the surface-dependency of metallic zinc. The active species is generated in situ via iodine-zinc exchange.

The Active Species

Unlike the classic method which forms iodomethylzinc iodide (


), the Furukawa reagent exists in equilibrium between ethyl(iodomethyl)zinc and bis(iodomethyl)zinc:



The Transition State

The reaction proceeds through a concerted "butterfly" transition state. The zinc carbenoid acts as an electrophile, coordinating with the electron-rich alkene of m-allylanisole. The m-methoxy group, while less directing than an ortho substituent, contributes to the overall electron density of the aromatic ring, slightly activating the terminal alkene compared to a neutral benzene ring.

Mechanism cluster_0 Homogeneous Activation Substrate m-Allylanisole (Electron-Rich Alkene) TS Butterfly Transition State (Concerted Syn-Addition) Substrate->TS Coordination Reagents Et2Zn + CH2I2 Carbenoid Active Carbenoid (EtZnCH2I) Reagents->Carbenoid Exchange (-EtI) Carbenoid->TS Product Cyclopropyl Product TS->Product -ZnEtI

Figure 1: Mechanistic pathway of the Furukawa-modified Simmons-Smith reaction showing the generation of the homogeneous carbenoid species.

Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: m-Allylanisole (1 equiv.)

  • Carbenoid Source: Diethylzinc (1.0 M in hexanes, 2.2 equiv.), Diiodomethane (2.4 equiv.)

  • Solvent: Dichloromethane (DCM), anhydrous (0.2 M concentration relative to substrate). Note: DCM is preferred over ether for Furukawa conditions to prevent strong coordination to Zinc which can retard reactivity.

  • Equipment: Flame-dried round-bottom flask, magnetic stir bar, argon balloon/line, pressure-equalizing addition funnel.

Step-by-Step Methodology
Phase 1: Setup and Inertion
  • Drying: Flame-dry a 2-neck round-bottom flask under vacuum. Backfill with Argon. Repeat 3 times.

  • Solvation: Add m-allylanisole (1.0 equiv) and anhydrous DCM via syringe. Cool the system to 0°C using an ice bath.

Phase 2: Carbenoid Generation (The Critical Step)
  • Diethylzinc Addition: Add

    
     (1.0 M in hexanes, 2.2 equiv) dropwise over 10 minutes.
    
    • Caution:

      
       is pyrophoric.[1] Ensure the needle tip is submerged in the headspace gas or solvent to avoid exposure to air.
      
  • Diiodomethane Addition: Add

    
     (2.4 equiv) dropwise via syringe or addition funnel over 20 minutes.
    
    • Observation: A white precipitate (

      
      /ethylzinc salts) typically forms, and the solution may fume slightly. This is normal.
      
    • Control: Maintain temperature at 0°C during addition to prevent runaway exotherms.

Phase 3: Reaction and Quench
  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexanes/EtOAc 95:5). The starting alkene (

      
      ) should disappear; product (
      
      
      
      ) is slightly less polar or very similar—staining with
      
      
      is required (product does NOT stain, starting material turns brown).
  • Quenching: Cool back to 0°C. Slowly add saturated aqueous

    
    .
    
    • Safety: Vigorous gas evolution (ethane) will occur. Add dropwise until bubbling ceases.

Phase 4: Workup
  • Separation: Transfer to a separatory funnel. Extract aqueous layer with DCM (3x).

  • Iodine Removal: Wash combined organics with saturated aqueous

    
     (Sodium Thiosulfate) to remove iodine (indicated by the disappearance of purple/brown color).
    
  • Drying: Wash with brine, dry over

    
    , filter, and concentrate in vacuo.
    

Workflow Setup Inert Setup (Argon, Flame-dried) Cooling Cool to 0°C Substrate in DCM Setup->Cooling AddZn Add Et2Zn (2.2 eq) Dropwise (Pyrophoric!) Cooling->AddZn AddI Add CH2I2 (2.4 eq) Dropwise (Exothermic) AddZn->AddI Warm Warm to RT Stir 2-4 Hours AddI->Warm Quench Quench sat. NH4Cl (Gas Evolution) Warm->Quench Workup Wash: Na2S2O3 (Iodine) Dry & Concentrate Quench->Workup

Figure 2: Operational workflow for the Furukawa cyclopropanation. Red nodes indicate high-hazard steps.

Quality Control & Data Analysis

NMR Validation

The conversion is best monitored by the disappearance of the olefinic protons and the appearance of the highly shielded cyclopropane ring protons.

Table 1: 1H NMR Diagnostic Signals (CDCl3, 400 MHz)

MoietyStarting Material (m-Allylanisole)Product (Cyclopropylmethyl-anisole)Shift (

)
Alkene (-CH=) 5.80–6.00 ppm (m, 1H)Absent Disappears
Terminal (=CH2) 5.00–5.15 ppm (m, 2H)Absent Disappears
Cyclopropane (CH) N/A0.80–1.00 ppm (m, 1H)New Signal
Cyclopropane (CH2) N/A0.15–0.55 ppm (m, 4H)New Signal (High Field)
Benzylic (CH2) ~3.35 ppm (d)~2.50 ppm (d)Upfield Shift
Methoxy (-OMe) ~3.80 ppm (s)~3.80 ppm (s)Unchanged
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Old

or wet solvent.
Titrate

or use fresh bottle. Redistill DCM over

.
Purple Product Residual Iodine (

).
Wash organic layer twice with sat.

.
Violent Quench Excess unreacted

.
Quench at -10°C, dilute with excess DCM before adding

.
No Reaction Temperature too low.Furukawa reagents are less active at -78°C. Ensure reaction warms to RT or reflux gently (40°C) if sluggish.

Safety Directives (Self-Validating System)

  • Pyrophoric Handling: Diethylzinc ignites immediately upon contact with air.

    • Protocol: Use long needles and gas-tight syringes. Flush all needles with argon before and after use. Keep a bucket of sand nearby to smother small spills (do NOT use water).

  • Exotherm Control: The formation of the zinc carbenoid (Step 4) is exothermic.[2]

    • Protocol: Never add

      
       rapidly. If the solvent boils, stop addition immediately and cool.
      
  • Waste Disposal: The aqueous waste contains Zinc and Iodine. Collect in a dedicated heavy metal waste container, kept at basic pH to prevent

    
     sublimation.
    

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[3] Tetrahedron, 24(1), 53–58. Link

  • Charette, A. B., & Beauchemin, A. (2001).[4] Simmons-Smith Cyclopropanation Reaction.[1][4][5][6][7][8] Organic Reactions, 58, 1–415. Link

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. Link

Sources

Application Notes and Protocols for the Introduction of Cyclopropyl Motifs onto Electron-Rich Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Cyclopropyl Motif - A Small Ring with a Big Impact in Medicinal Chemistry

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a privileged structural motif in modern drug discovery.[1] Its unique conformational properties and electronic nature, stemming from significant ring strain (approximately 27 kcal/mol), impart profound effects on the physicochemical and pharmacological properties of a molecule.[2] When appended to an aromatic core, the cyclopropyl group can act as a "bioisostere" for various functional groups, modulate metabolic stability, improve membrane permeability, and enhance binding affinity to biological targets.[3][4] Consequently, the development of robust and efficient methods for the direct cyclopropanation of electron-rich aromatic systems is of paramount importance to medicinal chemists and process development scientists.

This comprehensive guide provides an in-depth overview of contemporary reagents and protocols for the introduction of cyclopropyl motifs onto electron-rich benzenes and related heterocycles. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to aid in reaction optimization and troubleshooting.

I. Transition-Metal Catalyzed Cyclopropanation of Arenes with Diazo Compounds: A Workhorse Methodology

The reaction of a metal carbene, generated from a diazo compound in the presence of a transition-metal catalyst, with an aromatic ring represents a powerful and versatile strategy for cyclopropanation.[5] This approach often proceeds via a dearomative pathway, where the aromaticity of the benzene ring is transiently disrupted to form the cyclopropane ring.

A. Rhodium and Copper Catalysis: Pioneering the Field

Rhodium(II) and copper(I) complexes are among the most extensively studied catalysts for this transformation.[6] They react with diazo compounds, such as ethyl diazoacetate (EDA) or diazomalonates, to generate a metal-bound carbene intermediate. This electrophilic species can then be intercepted by an electron-rich arene.

The general mechanism involves the formation of a metal carbene, which then undergoes a formal [2+1] cycloaddition with the aromatic substrate. The choice of catalyst and ligands is crucial for controlling the efficiency and selectivity of the reaction.[7]

Diagram: Generalized Mechanism for Rhodium-Catalyzed Arene Cyclopropanation

G cluster_0 Catalyst Activation cluster_1 Cyclopropanation Rh2(OAc)4 Rh2(OAc)4 Rh_Carbene [Rh]=CR1R2 Rh2(OAc)4->Rh_Carbene + Diazo Compound Diazo_Compound R1R2C=N2 N2 N2 Diazo_Compound->N2 Intermediate Wheland-type Intermediate Rh_Carbene->Intermediate + Arene Arene Electron-Rich Benzene Product Cyclopropylated Arene Intermediate->Product Rh2(OAc)4_regen Rh2(OAc)4 Product->Rh2(OAc)4_regen - Catalyst

Caption: Rhodium-catalyzed cyclopropanation of an electron-rich benzene.

Protocol 1: Rhodium-Catalyzed Cyclopropanation of N-Boc-Pyrrole

This protocol details the monocyclopropanation of an electron-rich heterocycle, N-Boc-pyrrole, using a rhodium catalyst. Controlling the stoichiometry is key to preventing dicyclopropanation.[8]

Materials:

  • N-Boc-pyrrole

  • Ethyl diazoacetate (EDA)

  • Rh₂(OAc)₄ (Rhodium(II) acetate dimer)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add N-Boc-pyrrole (1.0 equiv) and anhydrous DCM (to make a 0.1 M solution).

  • Add Rh₂(OAc)₄ (0.01 equiv) to the solution and stir until it dissolves.

  • In a separate syringe, prepare a solution of ethyl diazoacetate (1.1 equiv) in anhydrous DCM.

  • Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4 hours at room temperature. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.

  • After the addition is complete, allow the reaction to stir for an additional 12 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired cyclopropanated product.

Expected Outcome: The monocyclopropanated product should be obtained in good yield. The stereochemistry of the product will depend on the specific substrate and catalyst used.

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous. The diazo compound may have degraded; it is often best to use freshly prepared or recently purchased material.

  • Formation of Dicyclopropanated Product: Decrease the equivalents of EDA or shorten the reaction time. A bulkier catalyst may also improve selectivity for monocyclopropanation.[8]

B. Gold Catalysis: Intramolecular Cyclopropanation for Polycyclic Architectures

Gold catalysts have shown remarkable efficacy in intramolecular cyclopropanation reactions, particularly in the synthesis of complex polycyclic systems.[9] These reactions often proceed through the formation of a gold carbene from a tethered alkyne precursor.

Diagram: Gold-Catalyzed Intramolecular Cyclopropanation Workflow

G Start Tethered Arene-Alkyne Substrate Reaction Intramolecular Cyclization Start->Reaction Catalyst Au(I) Catalyst Catalyst->Reaction Product Polycyclic Product with Cyclopropane Reaction->Product

Caption: Workflow for gold-catalyzed intramolecular arene cyclopropanation.

II. Dearomative Cyclopropanation with Sulfur Ylides

An alternative, metal-free approach for the cyclopropanation of certain electron-rich aromatic systems involves the use of sulfur ylides.[10][11] This method is particularly effective for activated N-heteroarenes, such as quinolinium salts. The reaction proceeds through a dearomative addition of the sulfur ylide to the activated heterocycle.

Protocol 2: Dearomative Cyclopropanation of a Quinolinium Salt with a Sulfur Ylide

This protocol provides a general procedure for the cyclopropanation of an activated N-heterocycle.

Materials:

  • N-Phenacylquinolinium bromide (or other activated quinolinium salt)

  • Dimethylsulfoxonium methylide (prepared in situ from trimethylsulfoxonium iodide and a strong base like NaH)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add trimethylsulfoxonium iodide (1.2 equiv) and anhydrous DMSO.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the suspension at room temperature. The mixture will become clear upon formation of the ylide. Stir for 1 hour.

  • In a separate flask, dissolve the N-phenacylquinolinium bromide (1.0 equiv) in anhydrous DMSO.

  • Slowly add the solution of the quinolinium salt to the solution of the sulfur ylide at room temperature.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the cyclopropane-fused dihydroquinoline.

Expected Outcome: The dearomatized, cyclopropanated product should be obtained in moderate to good yield.

Troubleshooting:

  • No Reaction: Ensure the sulfur ylide was successfully formed. The use of anhydrous solvents and reagents is critical. The N-heterocycle may not be sufficiently activated.

  • Complex Mixture of Products: The reaction may be sensitive to temperature. Running the reaction at a lower temperature may improve selectivity.

III. Data Summary and Comparison of Methods

MethodCatalyst/ReagentSubstrate ScopeKey AdvantagesKey Limitations
Rhodium/Copper Catalysis Rh₂(OAc)₄, Cu(I) complexes / Diazo compoundsElectron-rich arenes and heterocycles (e.g., pyrroles, indoles)Well-established, broad substrate scope, potential for asymmetric catalysis.[6][8]Use of potentially explosive and toxic diazo compounds, challenges in controlling mono- vs. di-cyclopropanation.[8]
Gold Catalysis Au(I) complexes / Tethered alkynesArenes with tethered alkynesExcellent for intramolecular reactions, synthesis of complex polycyclic systems.[9]Primarily limited to intramolecular reactions.
Sulfur Ylide Addition Sulfur ylides / Activated N-heteroarenesActivated N-heterocycles (e.g., quinolinium, pyridinium salts)Metal-free, good for specific heterocyclic systems.[10][11]Requires an activated substrate, limited to certain classes of heterocycles.

IV. Conclusion and Future Outlook

The introduction of cyclopropyl motifs onto electron-rich benzenes and their heterocyclic counterparts is a rapidly evolving field in synthetic organic chemistry. Transition-metal catalysis, particularly with rhodium, copper, and gold, offers a versatile platform for these transformations, with ongoing research focused on the development of more active, selective, and enantioselective catalyst systems. Metal-free approaches, such as the use of sulfur ylides, provide valuable alternatives for specific substrate classes. As the demand for novel molecular architectures in drug discovery continues to grow, the development of innovative cyclopropanation methodologies will undoubtedly remain a key area of research.

References

  • Direct cyclopropanation of activated N-heteroarenes via site- and stereoselective dearomative reactions. Chemical Science.

  • Metal-catalyzed cyclopropanations. Wikipedia.

  • Metal-catalysed C-C bond formation at cyclopropanes. PubMed.

  • Cyclopropanation. Wikipedia.

  • Stereoselective Cyclopropanation Reactions. Chemical Reviews.

  • Intramolecular cyclopropanation of phenol or aniline derived benzoyl... ResearchGate.

  • TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. University of Kansas.

  • Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions. Leah4sci.com.

  • 11.3.5 Cyclopropanation of Alkenes. Chemistry LibreTexts.

  • Copper(I)-Catalyzed Enyne Oxidation/Cyclopropanation: Divergent and Enantioselective Synthesis of Cyclopropanes. Organic Letters.

  • Gold(I)-Catalyzed Tandem 1,2-Indole Migration–Cyclopropanation Reactions of 3‑Propargylindoles with Olefins. PubMed Central.

  • Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer. WordPress.

  • Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins. PubMed Central.

  • Synthesis of Benzonorcaradienes by Gold(I)-Catalyzed [4+3] Annulation. Journal of the American Chemical Society.

  • Synthesis of cyclopropanes. Organic Chemistry Portal.

  • Cyclopropanation of Alkenes. Master Organic Chemistry.

  • Synthesis Workshop: Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85). YouTube.

  • [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society.

  • Carbenes Part 2: Cyclopropanation, C-H Insertion, and the Bamford-Stevens Reaction. YouTube.

  • Copper-Catalyzed 1,3-Aminocyclization of Cyclopropanes as a Rapid Entry to γ-Amino Heterocycles. Organic Letters.

  • Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society.

  • Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. PubMed.

  • Visible-light enabled synthesis of cyclopropane-fused indolines via dearomatization of indoles. Organic Chemistry Frontiers.

  • Rh(II)-Catalyzed Monocyclopropanation of Pyrroles and Its Application to the Synthesis Pharmaceutically Relevant Compounds. Organic Letters.

  • Direct cyclopropanation of activated N-heteroarenes via site- and stereoselective dearomative reactions. Chemical Science.

Sources

Troubleshooting & Optimization

Technical Support Center: Cyclopropylboronic Acid Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CPBA-STAB-001 Status: Active Department: Chemical Stability & Application Science

Executive Summary: The Instability Paradox

Cyclopropylboronic acid (CPBA) presents a unique challenge in medicinal chemistry. Unlike stable aryl boronic acids, CPBA possesses significant ring strain (~27.5 kcal/mol) and a C(sp³)-B bond that is susceptible to both oxidative cleavage and protodeboronation.

Users frequently report the reagent turning into a "waxy goo" or observing low yields in Suzuki-Miyaura couplings. This is often due to a misunderstanding of its dual-decomposition modes :

  • Reversible Dehydration: Formation of the boroxine (anhydride) trimer.

  • Irreversible Degradation: Protodeboronation (C-B bond cleavage).

This guide provides the protocols to distinguish between these states, prevent degradation, and rescue compromised reagents.

Module 1: Diagnostic & Troubleshooting

Q: My Cyclopropylboronic acid has turned into a sticky wax. Is it ruined?

A: Not necessarily. This is the most common support ticket we receive. CPBA is hygroscopic.[1][2] The "wax" state usually indicates a mixture of the free boronic acid, the boroxine (trimer), and water.

  • The Good News: Boroxine formation is reversible. The trimer is often chemically competent in cross-couplings, sometimes even more reactive.

  • The Bad News: You cannot rely on the molecular weight of the monomer (85.90 g/mol ) for stoichiometry. Using the wax as-is without correction often leads to under-loading the catalyst, resulting in incomplete conversion.

Diagnostic Protocol (1H NMR): Run a quantitative NMR in DMSO-d6.

  • Monomer Signal: Look for the broad -B(OH)₂ singlets around 7.0–8.0 ppm.

  • Decomposition (Protodeboronation): Look for the evolution of cyclopropane (gas, usually lost) or oxidized byproducts (cyclopropanol signals).

  • Purity Calculation: If the cyclopropyl ring protons (0.4–0.9 ppm) are intact but the -OH integration is low, you have the boroxine. Recalculate your loading based on the effective boron content, or re-crystallize.

Q: Why are my yields inconsistent even with fresh reagent?

A: This is likely due to Protodeboronation competing with the Transmetalation step. In the presence of base (essential for Suzuki coupling) and water, CPBA forms a boronate anion. While this anion is the active species for coupling, it is also the intermediate that undergoes hydrolytic cleavage (protodeboronation).[3]

The Mechanism of Failure: The diagram below illustrates the kinetic competition. If


 (degradation) > 

(transmetalation), your reaction fails.

Protodeboronation Figure 1: Kinetic Competition between Activation and Decomposition BA Cyclopropylboronic Acid (Neutral) Boronate Boronate Anion [CP-B(OH)3]- BA->Boronate + OH- / H2O (Base Activation) TS Transition State (C-B Cleavage) Boronate->TS Slow (k_debor) Prod_Coup Cross-Coupled Product Boronate->Prod_Coup + Pd(II)-Ar (Transmetalation) Prod_Debor Cyclopropane (Gas) + Boric Acid TS->Prod_Debor Irreversible

Module 2: Storage Protocols

To prevent the pathway shown above (red arrows), strict control of water and temperature is required.

Protocol A: The Cryo-Desiccation Standard (Recommended)

This protocol extends shelf-life from <3 months to >12 months.

ParameterSpecificationRationale
Temperature -20°C Arrhenius suppression of hydrolysis rates.
Atmosphere Argon / Nitrogen Prevents oxidative cleavage of the C-B bond.
Container Teflon-taped Glass or PP Boronic acids can etch glass over years; tight seal prevents moisture ingress.
Desiccant P₂O₅ or Activated Sieves Essential. Even trace moisture triggers the autocatalytic decomposition cycle.

Step-by-Step:

  • Flush the vial with Argon for 30 seconds before closing.

  • Seal the cap with Parafilm or electrical tape.

  • Place the vial inside a secondary jar containing a packet of activated desiccant.

  • Store in a non-auto-defrosting freezer (fluctuating temps cause condensation).

Module 3: Advanced Stabilization (Derivatization)

If your workflow requires long-term storage or high-temperature coupling, the free acid is often unsuitable. We recommend converting CPBA to a MIDA Boronate or Potassium Trifluoroborate .

Decision Matrix: When to Derivatize

DecisionTree Figure 2: Reagent Selection Strategy Start Assess Experimental Needs Storage Long-term Storage (>6 months)? Start->Storage Cond Reaction Conditions Aggressive? Storage->Cond No MIDA Synthesize CP-MIDA (Indefinite Stability) Storage->MIDA Yes BF3K Synthesize CP-BF3K (Air Stable Solid) Cond->BF3K High Temp / Oxidative Acid Use Free Acid (Store at -20°C) Cond->Acid Mild / Standard Suzuki

Why MIDA?

The N-methyliminodiacetic acid (MIDA) ligand rehybridizes the boron from


 to 

. This removes the vacant p-orbital, shutting down the Lewis acidity that invites hydrolytic attack.
  • Stability: CP-MIDA is stable on the benchtop under air indefinitely.

  • Release: The active boronic acid is "slow-released" using mild aqueous base (e.g., K₃PO₄), which matches the rate of transmetalation and minimizes the concentration of free boronic acid available for decomposition.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[4][5][6] Wiley-VCH. [Overview of boronic acid stability and equilibrium].

  • Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Source for MIDA stabilization mechanism].

  • Molander, G. A., & Ellis, N. (2001). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Source for BF3K stability].
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation.[7][8][9] Journal of the American Chemical Society. [Detailed kinetic study of protodeboronation mechanisms].

  • Sigma-Aldrich (Merck).MIDA Boronates Technical Guide.

Sources

optimizing yield of Suzuki coupling for sterically hindered cyclopropylarenes

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support interface for researchers encountering low yields in the synthesis of sterically hindered cyclopropylarenes. It moves beyond generic advice to address the specific kinetic bottlenecks of coupling secondary, strained alkyl-boron species with hindered aryl halides.

Current Ticket: Optimizing Yield for Sterically Congested Systems

Status: Open Assigned Specialist: Senior Application Scientist Core Issue: Kinetic competition between transmetalation (productive) and protodeboronation (destructive) in sterically hindered regimes.

The Mechanic's Diagnosis: Why Your Reaction Failed

In standard Suzuki couplings, the rate-determining step is often oxidative addition. However, when coupling cyclopropylboronic acids with ortho-substituted (hindered) aryl halides , the bottleneck shifts.

The steric bulk of the aryl halide hinders the approach of the boronate species during transmetalation. Because the cyclopropyl group is a secondary alkyl center, it is inherently slower to transmetalate than primary alkyls or aryls. This delay creates a "death valley" in the catalytic cycle where the boronate species sits exposed to the basic, aqueous environment, leading to protodeboronation before it can couple.

Visualizing the Failure Mode

The following diagram illustrates the kinetic competition. To maximize yield, you must accelerate


 (Transmetalation) relative to 

(Protodeboronation).

KineticCompetition Start Cyclopropyl Boronic Acid Active Activated Boronate (Hydroxy/Alkoxy species) Start->Active Base + H2O Product Cyclopropylarene (Desired Product) Active->Product Transmetalation (k_TM) (BLOCKED by Sterics) Waste Cyclopropane + Boric Acid (Protodeboronation) Active->Waste Hydrolysis (k_debor) (ACCELERATED by Heat/Time) Pd_Complex L-Pd(II)-Ar-X (Oxidative Addition Complex) Pd_Complex->Product Reductive Elimination

Caption: Kinetic competition between productive transmetalation and destructive protodeboronation in hindered systems.

The "Gold Standard" Protocols

Do not rely on Pd(PPh3)4 or Pd(dppf)Cl2 for these substrates. They lack the steric bulk to force reductive elimination and the electron richness to facilitate oxidative addition at the low temperatures required to prevent boronate decomposition.

Protocol A: The High-Activity Precatalyst Method

Best for: Valuable substrates where speed is critical. Rationale: Uses Buchwald G4 Precatalysts (XPhos or RuPhos). These generate the active mono-ligated Pd(0) species at low temperatures, minimizing the thermal window for protodeboronation [1, 2].

ParameterRecommendationTechnical Rationale
Catalyst XPhos Pd G4 (or RuPhos Pd G4)Bulky biaryl ligands create a "pocket" that facilitates coupling of hindered centers while preventing

-hydride elimination.
Loading 2.0 - 5.0 mol%Higher loading ensures the reaction completes before the boronate reservoir degrades.
Solvent Toluene : Water (10:1) Biphasic systems protect the boronate. The boronic acid remains largely in the organic phase, entering the aqueous interface only as needed.
Base K3PO4 (3.0 equiv) Mild buffering capacity compared to carbonates/hydroxides; reduces base-catalyzed deboronation.
Temp 80°C - 100°CHigh enough to drive transmetalation, but G4 catalysts allow this to be lower than the 120°C often needed for Gen-1 catalysts.

Step-by-Step Workflow:

  • Charge a reaction vial with Aryl Halide (1.0 equiv), Cyclopropylboronic acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Add XPhos Pd G4 (2-5 mol%).

  • Seal and purge with Argon/Nitrogen for 5 minutes (Oxygen kills the active L-Pd(0) species).

  • Add degassed Toluene and Water (10:1 ratio) via syringe.

  • Heat to 80°C with vigorous stirring (1000 rpm). Note: Fast stirring is crucial in biphasic systems to maximize interfacial surface area.

Protocol B: The Slow-Release Strategy (MIDA Boronates)

Best for: Extremely unstable cyclopropyl species or when Protocol A yields <30%. Rationale: MIDA (N-methyliminodiacetic acid) boronates are protected and do not transmetalate directly. They slowly hydrolyze to release the active boronic acid in situ. This keeps the concentration of free boronic acid low ("low standing crop"), statistically favoring coupling over decomposition [3, 4].

ParameterRecommendationTechnical Rationale
Boron Source Cyclopropyl MIDA boronate Air-stable; releases active species slowly.
Catalyst XPhos Pd G2/G4 Compatible with the slow-release kinetics.
Solvent THF : Water (10:1) THF is required to solubilize the MIDA boronate.
Base K3PO4 (6.0 equiv) Higher base load required: 3 equiv to hydrolyze the MIDA cage, 3 equiv for the Suzuki cycle.

Troubleshooting Guide & FAQs

Visual Decision Tree: Diagnosing Low Yields

Troubleshooting Start Issue: Low Yield (<40%) CheckSM Analyze Crude Mixture (LCMS/NMR) Is Aryl Halide consumed? Start->CheckSM SM_Remains Yes: SM Remains CheckSM->SM_Remains Aryl Halide Intact SM_Gone No: SM Consumed CheckSM->SM_Gone Aryl Halide Gone OxAddFail Diagnosis: Oxidative Addition Failure Action: Switch to RuPhos Pd G4 or increase Temp. SM_Remains->OxAddFail CheckDehal Is De-halogenated Aryl present? (Ar-X -> Ar-H) SM_Gone->CheckDehal ProtoDebor Diagnosis: Protodeboronation (Boron species died) CheckDehal->ProtoDebor No Ar-H found BetaElim Diagnosis: Beta-Hydride Elimination (Rare for Cyclopropyl, but possible) CheckDehal->BetaElim Isomerized products found

Caption: Decision matrix for troubleshooting Suzuki coupling failures based on crude mixture analysis.

Frequently Asked Questions

Q1: My cyclopropyl boronic acid disappears, but I only get back starting material (Aryl Halide). What happened? A: This is classic Protodeboronation . The boronic acid hydrolyzed to cyclopropane and boric acid faster than the palladium catalyst could use it.

  • Fix: Switch to Protocol B (MIDA Boronate) . The slow release ensures that whenever a boronic acid molecule is liberated, an active Palladium species is waiting for it. Alternatively, increase the boronate equivalents to 2.0-3.0.

Q2: Why recommend XPhos/RuPhos over SPhos? A: While SPhos is excellent, XPhos and RuPhos are structurally bulkier. In sterically hindered couplings (e.g., ortho-substituted arenes), this bulk is counter-intuitive but necessary. It forces the palladium center to adopt a monoligated L-Pd(0) state, which is exponentially more reactive toward oxidative addition than the bis-ligated resting states common with smaller ligands [1, 5].

Q3: Can I use Potassium Trifluoroborates (BF3K) instead? A: Yes. Cyclopropyl BF3K salts are generally more stable than boronic acids.

  • Protocol Adjustment: Use CPME (Cyclopentyl methyl ether) / Water or MeOH / Water as solvent. BF3K salts require a hydrolysis step (often acid-catalyzed or slow equilibrium) to become active. They behave similarly to MIDA boronates in terms of "slow release" but are often less soluble in strictly non-polar solvents [6].

Q4: Is "Ring Opening" a major concern? A: In standard Pd(0)/Pd(II) cycles, ring opening is rare unless you are using radical-based conditions (like Photoredox/Ni). However, if you observe linear alkyl products, it suggests a radical pathway or acid-catalyzed ring opening. Ensure your base (K3PO4) is buffering the pH effectively to prevent acid-catalyzed degradation [3].

References

  • Buchwald, S. L., et al. (2013). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][3][4][5][6][7] Accounts of Chemical Research.[1] Link

  • Sigma-Aldrich. (2023). G3 and G4 Buchwald Precatalysts User Guide.Link

  • Burke, M. D., et al. (2009).[4] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[4] Journal of the American Chemical Society.[1][8][9] Link[4]

  • Lloyd-Jones, G. C., et al. (2016).[9] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation.[10] Journal of the American Chemical Society.[1][8][9] Link

  • WuXi AppTec. (2022). Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings.Link

  • Molander, G. A., et al. (2010). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates. Journal of Organic Chemistry.[1] Link

Sources

avoiding cyclopropyl ring opening under acidic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preserving Cyclopropyl Integrity Under Acidic Conditions

Welcome to the Cyclopropane Stability Hub. This guide is engineered for medicinal chemists and process scientists encountering unexpected ring opening or rearrangement of cyclopropyl moieties during acidic protocols (e.g., deprotection, condensation).[1] The cyclopropane ring, with its high strain energy (~27.5 kcal/mol) and unique "banana bond" character (Walsh orbitals), behaves electronically similar to an alkene, making it susceptible to electrophilic attack by protons and Lewis acids.[1]

Module 1: The Diagnostic Framework (Mechanism)

Q: Why is my cyclopropane ring opening even with "standard" acids?

A: The failure is likely driven by Walsh Orbital Protonation or Cyclopropylcarbinyl Rearrangement .[1] Unlike normal alkanes, the C-C bonds in cyclopropane are bent (inter-orbital angle ~104°), exposing electron density (Walsh orbitals) to the periphery.[1] This makes the ring a weak nucleophile.

  • Direct Ring Protonation: Strong Bronsted acids can protonate the ring edge or corner, forming a non-classical carbonium ion which rapidly relieves strain by opening to a propyl cation.[1]

  • Cyclopropylcarbinyl Rearrangement (The "Hidden" Trap): If your acid generates a carbocation adjacent to the ring (e.g., deprotection of a cyclopropyl-amine or alcohol), the ring electrons will hyperconjugate with the empty p-orbital. This leads to the "cyclopropylcarbinyl cation," which exists in equilibrium with the cyclobutyl and homoallyl cations.[1]

Visualization: The Failure Pathway

The following diagram illustrates the kinetic competition between stability and rearrangement.

CyclopropaneStability Start Substrate (Cyclopropyl-X) Acid Acidic Conditions (H+ or LA) Start->Acid Inter Intermediate: Cyclopropylcarbinyl Cation Acid->Inter Leaving Group Departure Safe Product: Intact Ring Inter->Safe Kinetic Trapping (Fast Nucleophile) Fail1 Failure A: Homoallyl Cation (Ring Open) Inter->Fail1 Thermodynamic Control (Rearrangement) Fail2 Failure B: Cyclobutyl Cation (Ring Expansion) Inter->Fail2 Ring Expansion

Figure 1: The mechanistic divergence of the cyclopropylcarbinyl cation. Acidic removal of a leaving group (X) generates a cation that rapidly rearranges unless kinetically trapped.

Module 2: Troubleshooting & Protocols

Scenario A: N-Boc Deprotection of Cyclopropylamines

Issue: Standard TFA/DCM conditions lead to ring opening or decomposition. Root Cause: The transient carbamic acid or ammonium species generated by TFA is too acidic, or the reaction temperature allows thermodynamic rearrangement.[1]

Protocol 1: The Zinc Bromide "Soft" Deprotection

This method uses a Lewis acid (ZnBr₂) rather than a Bronsted acid, avoiding free proton generation that attacks the Walsh orbitals.

Reagents:

  • Substrate (N-Boc cyclopropylamine)

  • Zinc Bromide (ZnBr₂, anhydrous)[1]

  • Dichloromethane (DCM)

Step-by-Step:

  • Preparation: Dissolve the N-Boc substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Addition: Add ZnBr₂ (2.0 – 3.0 equiv) in one portion.

  • Reaction: Stir vigorously at Room Temperature for 12–24 hours. The reaction is heterogeneous.

    • Note: Monitor by TLC.[1] If sluggish, sonicate briefly to break up ZnBr₂ clumps.[1]

  • Quench: Add water carefully. The ZnBr₂ will dissolve into the aqueous layer.[1]

  • Workup: Basify the aqueous layer with Na₂CO₃ and extract with DCM.[1]

Why it works: ZnBr₂ coordinates to the Boc carbonyl oxygen, facilitating cleavage via a mechanism that does not generate a high concentration of free protons, preserving the acid-sensitive ring [1, 5].[1]

Protocol 2: The Kinetic TMSCl/MeOH Method

If ZnBr₂ is too slow, use in situ generated HCl.[1] This is often milder than TFA because the HCl is generated anhydrously and consumed immediately.

Step-by-Step:

  • Dissolve substrate in dry Methanol (MeOH).[1]

  • Cool to 0°C (Critical step to prevent kinetic opening).

  • Add Trimethylsilyl Chloride (TMSCl) dropwise (5–10 equiv).

    • Mechanism:[1][2][3][4][5][6] TMSCl + MeOH → TMS-OMe + HCl (anhydrous).

  • Stir at 0°C for 1–2 hours.

  • Concentrate in vacuo immediately upon completion. Do not let it sit.

Scenario B: Lewis Acid Catalyzed Transformations

Issue: Using Lewis Acids (e.g., for Friedel-Crafts or condensations) causes ring opening.[1][7][8][9] Root Cause: Strong Lewis acids (AlCl₃, TiCl₄) coordinate strongly to the ring or adjacent donors, triggering "Push-Pull" ring opening, especially in Donor-Acceptor (D-A) cyclopropanes.[1]

Data Table: Lewis Acid Compatibility Matrix

Lewis Acid ClassExamplesCompatibilityRisk FactorRecommended Use
Hard/Strong AlCl₃, TiCl₄, BBr₃Unsafe HighAvoid. Causes immediate ring opening/polymerization.[1]
Borderline BF₃[1]·OEt₂, SnCl₄Substrate Dependent ModerateUse only at -78°C.
Soft/Mild ZnBr₂, InBr₃, Yb(OTf)₃Safe LowPreferred for functionalization (e.g., condensations).[1]
Scavengers TMSOTfVariable HighCan trigger rearrangement if nucleophiles are present.[1]

Key Insight: For D-A cyclopropanes, avoid Lewis acids that can chelate both the donor and acceptor simultaneously, as this maximizes strain on the C-C bond [2, 6].[1]

Module 3: Decision Framework

Use this flowchart to select the correct deprotection or reaction strategy based on your substrate's electronic profile.

DecisionTree Start Start: Acidic Reaction Required Q1 Is the Cyclopropane Donor-Acceptor Substituted? Start->Q1 Q2 Is the reaction Boc Deprotection? Q1->Q2 No (Alkyl/Amine) PathDA High Risk of Opening Q1->PathDA Yes (e.g., Ester/Phenyl) Sol2 Protocol: ZnBr2 (DCM) Q2->Sol2 High Sensitivity Sol3 Protocol: TMSCl/MeOH (0°C Only) Q2->Sol3 Standard Sensitivity Sol1 Use Soft Lewis Acid (Yb(OTf)3 or InBr3) PathDA->Sol1 Functionalization Sol4 Avoid Aqueous Acids (H2SO4, HCl) PathDA->Sol4 Avoid Strong Acids PathStd Standard Stability

Figure 2: Strategic decision tree for selecting reagents based on substrate electronics.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use aqueous HCl if I keep the temperature low? A: Generally, no .[1] Water acts as a nucleophile.[1] Once the acid protonates the ring or the adjacent cation forms, water will trap it immediately to form the ring-opened alcohol (homoallyl alcohol). Anhydrous conditions (e.g., HCl in Dioxane or MeOH) are strictly preferred to prevent nucleophilic trapping [3].[1]

Q: My cyclopropyl ketone is rearranging during condensation. Why? A: This is the Cyclopropylcarbinyl Cation problem again. Protonation of the carbonyl oxygen creates a positive charge adjacent to the ring.

  • Fix: Use a mild Lewis acid like Ti(OiPr)₄ (Titanium isopropoxide) instead of Bronsted acids like pTSA. Ti(OiPr)₄ acts as a water scavenger and mild activator without generating a "hot" cation [4].

Q: Does fluorine substitution help stability? A: Yes. Replacing hydrogens with fluorine (e.g., gem-difluorocyclopropane) lowers the HOMO energy of the ring, making it less susceptible to electrophilic attack.[1] However, it also deactivates the ring toward desired functionalizations [6].[1]

References

  • Fisher Scientific. Amine Protection / Deprotection Protocols. [Link]

  • NIH / PubMed. Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade. [Link]

  • Master Organic Chemistry. Opening of Epoxides and Rings With Acid. [Link]

  • Royal Society of Chemistry (RSC). Cyclopropylcarbinyl cation chemistry in synthetic method development. [Link]

  • ACS Publications. Lewis Acid-Catalyzed Ring-Opening of gem-Difluorinated Cyclopropanes. [Link]

Sources

purification of 1-cyclopropyl-3-methoxybenzene from homocoupling byproducts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 1-cyclopropyl-3-methoxybenzene, particularly from challenging homocoupling byproducts. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Understanding the Challenge: Product vs. Byproduct

The successful purification of this compound hinges on exploiting the physicochemical differences between the target molecule and its most common impurity, the homocoupling byproduct 3,3'-dimethoxybiphenyl. This byproduct typically forms during cross-coupling reactions, such as Suzuki or Kumada couplings, which are common synthetic routes to the desired product.[1]

Let's compare the key properties:

PropertyThis compound (Product)3,3'-Dimethoxybiphenyl (Byproduct)Implication for Separation
Molecular Weight 148.20 g/mol [2]214.26 g/mol [3]The significant difference in size and van der Waals forces can be exploited in chromatography.
Polarity (LogP) ~2.57[2]~3.5[3]The product is slightly more polar than the byproduct, a key factor for chromatographic separation.
Boiling Point Not readily available328 °C[4]Distillation may be a viable option, though high vacuum would be required.
Melting Point Liquid at room temperature44-45 °C[4]The byproduct is a solid, opening the possibility of recrystallization or crystallization from the crude oil.
Solubility Soluble in common organic solvents.[5]Soluble in many organic solvents like alcohol, benzene, and ether; practically insoluble in water.[6]Differential solubility can be leveraged in both recrystallization and liquid-liquid extraction.

Purification Strategy Workflow

The following diagram outlines a logical workflow for the purification of this compound.

PurificationWorkflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Secondary Purification (Optional) cluster_3 Final Product Workup Aqueous Workup (Liquid-Liquid Extraction) Chromatography Flash Column Chromatography Workup->Chromatography Crude Product Recrystallization Recrystallization/ Crystallization Chromatography->Recrystallization Slightly Impure Fractions PureProduct Pure 1-Cyclopropyl- 3-methoxybenzene Chromatography->PureProduct High Purity Recrystallization->PureProduct Enhanced Purity

Sources

troubleshooting low conversion in aryl chloride cyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Aryl Chloride Cyclopropanation (Cross-Coupling) Ticket ID: #AR-CL-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Scope Definition

Clarification of Terminology: While often colloquially termed "cyclopropanation," the transformation of an aryl chloride (Ar-Cl) to an aryl cyclopropane is technically a cyclopropylation cross-coupling . True cyclopropanation involves carbene addition to an alkene. This guide focuses on the Suzuki-Miyaura and Negishi cross-coupling manifolds, which are the industry standards for functionalizing the notoriously unreactive Ar-Cl bond.

The Core Problem: Aryl chlorides possess a high bond dissociation energy (approx. 95 kcal/mol), making oxidative addition difficult. Furthermore, the cyclopropyl nucleophile (boronic acid or zinc reagent) is sterically unique and electronically sensitive, often leading to protodeboronation (hydrolysis of the C-B bond) faster than the catalytic turnover.

Module 1: Diagnostic Workflow (Start Here)

Before altering your conditions, identify the specific failure mode using this logic tree.

TroubleshootingTree Start Analyze Reaction Mixture (LCMS/NMR) Outcome What is the major species? Start->Outcome SM_Remains Starting Material (Ar-Cl) Remains Outcome->SM_Remains Unreacted Ar-Cl SM_Gone Ar-Cl Consumed Outcome->SM_Gone Ar-Cl converted to Ar-H or Ar-Ar Check_Boron Is Cyclopropyl Boron species present? SM_Remains->Check_Boron Diag_Decomp DIAGNOSIS: Catalyst Death/Poisoning (Pd Black formation) SM_Gone->Diag_Decomp Homocoupling/Reduction Boron_Gone Boron Species Gone Check_Boron->Boron_Gone Yes (as Cyclopropane gas/Ar-H) Boron_Present Boron Species Present Check_Boron->Boron_Present Yes (Intact) Diag_Proto DIAGNOSIS: Protodeboronation (Nucleophile Decomposition) Boron_Gone->Diag_Proto Diag_OxAdd DIAGNOSIS: Oxidative Addition Failure (Catalyst Inactive) Boron_Present->Diag_OxAdd

Figure 1: Diagnostic decision tree for isolating the root cause of low conversion in Pd-catalyzed cross-coupling.

Module 2: The "Engine" Failure (Oxidative Addition)

Symptom: Starting material (Ar-Cl) is untouched. Boron species is still present or slowly degrading. Root Cause: The Pd catalyst cannot break the Ar-Cl bond. Standard ligands (PPh3, dppf) are insufficient for unactivated aryl chlorides.

Technical Solution: Ligand Switching

You must use electron-rich, bulky phosphine ligands to facilitate oxidative addition.

  • Recommendation: Switch to Buchwald G3 or G4 Precatalysts . These ensure a 1:1 L:Pd ratio and rapid activation.

  • Top Ligand Choices:

    • XPhos: The gold standard for steric bulk and electron donation. Excellent for Ar-Cl.

    • RuPhos: Superior if the Ar-Cl is electron-rich (deactivated) or sterically hindered (ortho-substituted).

    • CataCXium A (Ad2nBuP): A robust alternative for difficult substrates.

Why this works: The bulky alkyl groups on these ligands force the Pd(0) species into a mono-ligated state (


), which is exponentially more reactive toward Ar-Cl than the bis-ligated species (

).
Module 3: The "Fuel" Leak (Protodeboronation)

Symptom: Ar-Cl remains, but the Cyclopropylboronic acid has vanished. You may see cyclopropane gas evolution or "hydrodeboronation" byproducts. Root Cause: Cyclopropylboronic acid is notoriously unstable.[1] The C-B bond hydrolyzes rapidly in the presence of water and base, a phenomenon known as protodeboronation .

Mechanism of Failure

The cyclopropyl carbon is electron-rich. In the presence of base/water, the boronate forms an "ate" complex which, instead of transmetallating to Pd, gets protonated by water, releasing cyclopropane and killing the reaction.

Protodeboronation BoronicAcid Cyclopropyl-B(OH)2 AteComplex Boronate 'Ate' Complex [C3H5-B(OH)3]- BoronicAcid->AteComplex + Base Base Base (OH-) Base->AteComplex Pd_Cycle Pd(II)-Ar-Cl (Transmetallation) AteComplex->Pd_Cycle Pathway A: Desired (Fast w/ XPhos) DeadEnd Cyclopropane (Gas) + B(OH)3 AteComplex->DeadEnd Pathway B: Protodeboronation (If Pd is slow) Product Product Ar-Cyclopropyl Pd_Cycle->Product Water H2O Water->DeadEnd

Figure 2: Kinetic competition between productive transmetallation (green) and destructive protodeboronation (red).

Technical Solution: Stabilized Reagents

Stop using free Cyclopropylboronic acid. Switch to:

  • Potassium Cyclopropyltrifluoroborate (Cyclopropyl-BF3K): This salt hydrolyzes slowly, releasing the active boronic acid at a controlled rate that matches the catalytic cycle, preventing the "ate" complex accumulation.

  • MIDA Boronates: A "slow-release" protecting group strategy.

Module 4: Validated Protocols
Protocol A: The "Buchwald" Standard (Suzuki-Miyaura)

Best for: General Ar-Cl substrates.

Reagents:

  • Substrate: Aryl Chloride (1.0 equiv)

  • Nucleophile: Potassium Cyclopropyltrifluoroborate (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)

  • Base:

    
     (3.0 equiv) - Crucial: Must be finely ground.
    
  • Solvent: Toluene/Water (3:1 ratio) - Biphasic is essential for BF3K salts.

Procedure:

  • Charge a vial with Ar-Cl, Cyclopropyl-BF3K, XPhos Pd G4, and

    
    .
    
  • Seal and purge with Argon/Nitrogen (3x).

  • Add degassed Toluene and Water via syringe.

  • Heat vigorously to 100°C for 12-16 hours. Note: High agitation (1000 rpm) is required for biphasic systems.

Protocol B: The Nickel "Plan B" (Reductive Coupling)

Best for: Substrates where Pd fails or for cost reduction.

If Pd fails, Nickel often succeeds because it operates via a radical mechanism (Single Electron Transfer) that is less sensitive to the steric bulk of the cyclopropyl group.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Cyclopropyl Bromide (1.5 equiv) - Note: We use the bromide here, not boron.

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Reductant: Manganese powder (Mn0) (2.0 equiv) or Zinc dust.

  • Solvent: DMA or DMF (Anhydrous).

FAQ: Rapid Fire Troubleshooting

Q: My reaction turns black immediately. What happened? A: "Pd Black" formation. Your catalyst decomposed before entering the cycle. This usually means your ligand is not stabilizing the Pd(0) effectively or you have too much oxygen in the system.

  • Fix: Switch to a G3/G4 precatalyst (which is air-stable until activation) and ensure rigorous degassing.

Q: Can I use Cyclopropyl Zinc (Negishi) instead? A: Yes, Negishi coupling is excellent for Ar-Cl but requires strict anhydrous conditions.

  • Warning: Cyclopropyl zinc reagents are commercially available but degrade. Titrate before use. Use PEPPSI-IPr or XPhos as the ligand for Negishi on Ar-Cl.

Q: I see product, but it's the wrong isomer (ring opened). A: Isomerization (linear alkene formation) is rare for cyclopropyl due to ring strain preventing


-hydride elimination, but it can happen with Nickel if the temperature is too high.
  • Fix: Lower the temperature to 60°C and increase reaction time.

References & Authority
  • Suzuki-Miyaura with BF3K Salts: Molander, G. A., & Gormisky, P. E. (2008). "Suzuki−Miyaura Cross-Coupling of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl Chlorides." Journal of Organic Chemistry.

  • Buchwald Ligand Selection: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and Heteroaryl Chlorides." Journal of the American Chemical Society.[2]

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016). "The Mechanism of Protodeboronation of Heteroaromatic Boronic Acids." Angewandte Chemie.

  • Nickel Reductive Coupling: Everson, D. A., & Weix, D. J. (2014). "Cross-Electrophile Coupling: Principles of Reactivity and Selectivity." Journal of Organic Chemistry.

  • MIDA Boronates: Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids."[3] Journal of the American Chemical Society.[2]

Sources

Technical Support Center: Palladium Residue Removal from Oily Cyclopropyl Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for drug discovery and development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the challenging task of removing palladium residues from complex, non-crystalline (oily) cyclopropyl intermediates. The information herein is curated to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your purification workflows.

Introduction: The Challenge of Palladium in Oily Cyclopropyl Intermediates

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly for constructing intricate molecular architectures like those containing cyclopropyl rings. However, the removal of residual palladium to levels mandated by regulatory bodies like the ICH Q3D (typically <10 ppm for oral drug products) presents a significant hurdle, especially when the desired product is an oil.[1][2] Oily intermediates preclude the use of crystallization as a primary purification method, which can otherwise be effective at purging metal impurities.[1][3] The presence of a cyclopropyl group can also introduce unique challenges due to its potential to interact with residual palladium species.

This guide is structured to address the common issues encountered during the purification of these specific and challenging substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My initial attempts at silica gel chromatography are failing to remove palladium to the required levels. What is happening and what are my next steps?

Answer:

This is a common issue. While silica gel chromatography is a go-to purification technique, its effectiveness for palladium removal can be limited, especially for non-polar, oily compounds.

The "Why":

  • Palladium Speciation: The residual palladium in your reaction mixture is likely not a single species. It can exist in various oxidation states (Pd(0), Pd(II)) and coordination environments.[4] Some of these species may have low affinity for silica and co-elute with your product.

  • Ligand Effects: The phosphine ligands (e.g., PPh₃, XPhos) used in the cross-coupling reaction can be oxidized, and these oxides can still be coordinated to palladium, altering its chromatographic behavior.

  • Compound Interaction: Your oily cyclopropyl intermediate might be forming a stable, soluble complex with the palladium species, effectively "shielding" it from interacting with the stationary phase.

Troubleshooting Workflow:

G start Initial Chromatography Fails (High Pd in Product) decision1 Is the palladium visible as a dark band on the column? start->decision1 action1 Consider a pre-treatment step to change Pd speciation. decision1->action1 Yes action2 Palladium is likely soluble and co-eluting. Move to scavenging. decision1->action2 No yes1 Yes no1 No action1->action2

Caption: Decision workflow for troubleshooting chromatography.

Recommended Actions:

  • Pre-treatment with an Oxidant: Before loading your crude product onto the column, consider a mild oxidative workup. This can help to convert Pd(0) species to Pd(II), which may have a higher affinity for silica. Caution: Ensure your cyclopropyl intermediate is stable to the chosen oxidant.

  • Activated Carbon Pre-treatment: Stirring the crude product solution with activated carbon before chromatography can be highly effective.[5][6] Activated carbon has a high surface area and can adsorb a wide range of palladium species.[5][6]

  • Utilize Functionalized Silica: If standard silica fails, consider using thiol-functionalized silica in a packed column or as a slurry treatment. The soft thiol groups have a high affinity for soft metals like palladium.[4][7]

Question 2: I'm considering using a scavenger. How do I choose the right one for my oily cyclopropyl intermediate?

Answer:

Choosing the right scavenger is critical and depends on several factors. There is no one-size-fits-all solution, and a screening approach is often necessary.[1][4]

The "Why":

The efficacy of a scavenger is dictated by the principles of coordination chemistry. The scavenger's functional groups must be able to displace the ligands already coordinated to the palladium and form a more stable complex that can be easily removed by filtration.

Key Considerations for Scavenger Selection:

Scavenger TypeFunctional GroupPrimary TargetAdvantagesDisadvantages
Thiol-Based -SHPd(II)High affinity for palladium, effective in various organic solvents.[4]Can be sensitive to oxidation, potential for sulfur leaching.
Amine-Based -NH₂, -NR₂Pd(II)Good for scavenging palladium from polar solvents.Can interact with acidic functional groups on the target molecule.
Phosphine-Based -PR₂Pd(0), Pd(II)Can be very effective, especially for Pd(0).Can be expensive and require inert atmosphere.
Activated Carbon N/A (Adsorbent)Broad SpectrumCost-effective, removes a wide range of Pd species and color.[4][5][6]Can lead to product loss due to non-specific adsorption.[7]
Functionalized Polymers/Resins Thiol, Amine, etc.Pd(0), Pd(II)High capacity, can be used in flow chemistry setups.[8][9]Can be more expensive, may require specific solvents for optimal performance.

Experimental Protocol for Scavenger Screening:

  • Sample Preparation: Dissolve a known amount of your crude oily intermediate in a suitable solvent (e.g., toluene, THF, ethyl acetate) to create a stock solution.

  • Aliquotting: Distribute equal volumes of the stock solution into several vials.

  • Scavenger Addition: To each vial, add a different scavenger (e.g., thiol-silica, amine-resin, activated carbon) at a consistent weight percentage (e.g., 5 wt%). Include a control vial with no scavenger.

  • Incubation: Stir all vials at a set temperature (e.g., room temperature or 40 °C) for a defined period (e.g., 4-24 hours).[7]

  • Sampling and Analysis: At various time points, take a small aliquot from each vial, filter it, and analyze the palladium content using ICP-MS or a similar sensitive technique.[2][10]

  • Evaluation: Compare the palladium reduction efficiency of each scavenger to identify the most effective one for your system.

Question 3: My scavenger treatment was successful, but now I'm having trouble filtering the fine scavenger particles from my oily product. What can I do?

Answer:

This is a common mechanical challenge, especially with fine powders like some grades of activated carbon or silica scavengers when mixed with viscous, oily products.

The "Why":

The high viscosity of the oily product can clog the filter medium, and the fine scavenger particles can pass through standard filter paper.

Troubleshooting Filtration:

G start Filtration Issues (Clogging, Fines in Filtrate) action1 Dilute the mixture with a low-viscosity solvent. start->action1 action2 Use a filter aid like Celite®. action1->action2 action3 Employ a finer filter medium (e.g., 0.45 µm PTFE membrane). action2->action3

Caption: Sequential steps for improving filtration.

Step-by-Step Protocol for Effective Filtration:

  • Dilution: Dilute your oily product-scavenger mixture with a low-viscosity solvent in which your product is freely soluble (e.g., dichloromethane, ethyl acetate). This will significantly reduce the viscosity and improve flow through the filter.

  • Use of a Filter Aid: Prepare a pad of Celite® or diatomaceous earth in a Büchner funnel. A typical thickness is 1-2 cm.[11]

  • Pre-wetting: Pre-wet the Celite® pad with the same solvent used for dilution. This helps to prevent the filter aid from being disturbed when you add your mixture.

  • Filtration: Carefully pour the diluted mixture onto the Celite® pad and apply gentle vacuum.

  • Washing: Wash the filter cake with additional fresh solvent to ensure complete recovery of your product.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to recover your purified oily product.

Question 4: Can the cyclopropyl ring itself cause complications in palladium removal?

Answer:

Yes, although less common, the cyclopropyl group can potentially interact with palladium species.

The "Why":

The C-C bonds of a cyclopropyl ring have a degree of 'pi' character, which can lead to coordination with electron-deficient metal centers like Pd(II). This interaction could form a relatively stable complex that is difficult to break apart with a scavenger.

Indicators of Potential Complications:

  • You observe that even with the most effective scavengers, a baseline level of palladium remains that you cannot reduce further.

  • You notice slight degradation of your product after prolonged exposure to the palladium catalyst at elevated temperatures.

Mitigation Strategies:

  • Minimize Reaction Time and Temperature: Do not extend the reaction time or use higher temperatures than necessary for the cross-coupling to complete.

  • Choose a Scavenger with High Affinity: A strong scavenger, like a thiol-based one, is more likely to displace the cyclopropyl group from the palladium coordination sphere.

  • Consider a Ligand Exchange Step: Before scavenging, adding a small amount of a strongly coordinating, water-soluble ligand like N-acetylcysteine followed by an aqueous wash can sometimes help to "pull" the palladium away from the organic product.[12]

Summary of Key Palladium Removal Techniques

MethodTypical Use CaseKey AdvantagesKey Considerations
Activated Carbon General purpose, color removalCost-effective, broad-spectrum.[4][5][6]Potential for product loss, fine particles can be hard to filter.[7]
Silica-Based Scavengers When carbon is ineffective or causes product lossHigh selectivity, good for flow applications.[4]Higher cost, selection is dependent on Pd oxidation state.
Polymer-Based Scavengers Large-scale or continuous processingHigh capacity, easily filtered.[8][9]Can be solvent-specific, may have lower reactivity than silica counterparts.
Crystallization Not applicable for oily productsHighly effective for crystalline solids.[1]Requires a solid product and a suitable solvent system.
Aqueous Washes (with additives) When Pd can be complexed into the aqueous phaseCan be a simple and effective first pass.Often insufficient on its own, requires a suitable water-soluble ligand.[12]

References

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [Link]

  • How to Remove Palladium in three easy steps - Biotage. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. [Link]

  • An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II) - ACS Publications. [Link]

  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents | Request PDF - ResearchGate. [Link]

  • What would be a good way to kill leftover palladium from a reaction mixture? - Reddit. [Link]

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [Link]

  • a) General mechanism of Pd removal using scavengers. b) Examples of... - ResearchGate. [Link]

  • Palladium catalyst recovery using scavenger resin - SpinChem. [Link]

  • Your trick to remove residual palladium : r/Chempros - Reddit. [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - ResearchGate. [Link]

  • Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed. [Link]

Sources

Validation & Comparative

Benchmarking 1-Cyclopropyl-3-Methoxybenzene: 1H NMR Analysis & Structural Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-cyclopropyl-3-methoxybenzene (m-cyclopropylanisole) is a critical intermediate in the synthesis of diverse pharmacophores, particularly in fragment-based drug discovery (FBDD). Its structural uniqueness lies in the interplay between the electron-donating methoxy group and the strained, pseudo-pi-donating cyclopropyl ring.

This guide provides a definitive reference for the 1H NMR characterization of this molecule. Unlike standard spectral databases that often lack specific meta-substituted derivatives, this analysis benchmarks the compound against its direct precursors and isomers. We focus on distinguishing the unique meta-substitution pattern in the aromatic region and the characteristic high-field cyclopropyl multiplets, providing a robust protocol for purity assessment.

Structural Analysis & Theoretical Expectations

To accurately assign the chemical shifts, we must first understand the electronic environment. The molecule possesses two key substituents on the benzene ring in a 1,3-relationship:

  • Methoxy Group (-OCH₃): A strong

    
    -donor (+M) and weak 
    
    
    
    -acceptor (-I). It significantly shields protons at the ortho and para positions.
  • Cyclopropyl Group (-C₃H₅): Acts as a weak electron donor via hyperconjugation (Walsh orbitals). It induces a unique magnetic anisotropy, shielding its own protons significantly (upfield shift).

The "Meta" Challenge

In 1,3-disubstituted benzenes, the aromatic signals often overlap. However, the combined shielding effects of the methoxy and cyclopropyl groups create a distinct "3+1" pattern:

  • H-5 is meta to both donors, making it the least shielded (most downfield).

  • H-2, H-4, and H-6 are ortho or para to the donors, shifting them upfield (6.6 – 6.9 ppm).

Comparative Chemical Shift Analysis

The following table benchmarks the target molecule against its closest structural relatives: Cyclopropylbenzene (Reference A) and Anisole (Reference B). This comparison allows for the subtraction of background signals to isolate the target peaks.

Table 1: Comparative 1H NMR Shift Data (CDCl₃, 400 MHz)
Proton EnvironmentTarget: this compound (Predicted)Ref A: Cyclopropylbenzene [1]Ref B: Anisole (Methoxybenzene) [2]Multiplicity & Coupling (J)
Ar-H (H-5) 7.15 – 7.20 ppm 7.20 – 7.25 ppm7.25 – 7.30 ppmTriplet (t), J ≈ 8.0 Hz
Ar-H (H-2) 6.65 – 6.70 ppm 7.00 – 7.10 ppm6.88 – 6.95 ppmNarrow Doublet/Singlet (t), J ≈ 2.0 Hz
Ar-H (H-6) 6.70 – 6.75 ppm 7.00 – 7.10 ppm6.88 – 6.95 ppmDoublet (d), J ≈ 7.5 Hz
Ar-H (H-4) 6.75 – 6.80 ppm 7.00 – 7.10 ppm6.88 – 6.95 ppmDoublet of Doublets (dd), J ≈ 8.0, 2.0 Hz
-OCH₃ 3.78 – 3.80 ppm N/A3.80 ppmSinglet (s)
Cp-CH (Methine) 1.85 – 1.90 ppm 1.87 ppmN/AMultiplet (m)
Cp-CH₂ (cis) 0.90 – 0.95 ppm 0.93 ppmN/AMultiplet (m)
Cp-CH₂ (trans) 0.65 – 0.70 ppm 0.67 ppmN/AMultiplet (m)

Note: "cis" and "trans" refer to the relationship with the methine proton.[1] Shifts are referenced to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

Detailed Assignment Logic

The Aliphatic Region (0.5 – 4.0 ppm)

The aliphatic region is the "fingerprint" for the cyclopropyl moiety.

  • 0.6 – 1.0 ppm: Look for two distinct multiplets integrating to 2H each. These are the methylene protons of the cyclopropyl ring.[2] The high-field nature (< 1.0 ppm) is diagnostic of the cyclopropyl ring current.

  • 1.8 – 1.9 ppm: The methine proton (CH) attached to the aromatic ring appears here. It is often broader due to coupling with the ring and the methylene protons.

  • 3.8 ppm: The methoxy singlet. This is a sharp, intense peak (3H). Critical Quality Attribute (CQA): If this peak is split or shifted >0.1 ppm, suspect contamination with the starting material (3-bromophenol or 3-bromoanisole).

The Aromatic Region (6.5 – 7.3 ppm)

This region confirms the meta substitution.

  • H-5 (Triplet): This proton has two ortho neighbors (H-4 and H-6), resulting in a clear triplet (

    
     Hz). It is the only proton not significantly shielded by an ortho or para oxygen/cyclopropyl group, making it the most downfield signal.
    
  • H-2 (The "Isolated" Proton): Located between the cyclopropyl and methoxy groups. It appears as a singlet or a finely split triplet (

    
     Hz, meta-coupling). It is significantly shielded.[3]
    
  • Differentiation: H-4 and H-6 are both doublets, but H-4 (ortho to OMe) is typically slightly more shielded than H-6 (ortho to Cp) due to the stronger resonance effect of the oxygen.

Experimental Protocol & Validation

Workflow Diagram

The following logic gate describes the assignment and validation process for the synthesized material.

NMR_Validation Start Crude Product 1H NMR (CDCl3) Check_OMe Check 3.8 ppm Region Is there a sharp Singlet? Start->Check_OMe Check_Cp Check 0.5 - 1.0 ppm Are there 2 Multiplets (2H each)? Check_OMe->Check_Cp Yes Fail_Imp IMPURE Check Starting Material Check_OMe->Fail_Imp No / Split Check_Ar Analyze Aromatic Region (6.5 - 7.3 ppm) Check_Cp->Check_Ar Yes Check_Cp->Fail_Imp No (Ethyl/Isopropyl signals?) Is_Para Symmetric AA'BB' Pattern? (2 doublets only) Check_Ar->Is_Para Is_Meta Asymmetric Pattern? (s, d, t, d) Is_Para->Is_Meta No Fail_Iso WRONG ISOMER (Para-cyclopropylanisole) Is_Para->Fail_Iso Yes Pass VALIDATED This compound Is_Meta->Pass Yes Is_Meta->Fail_Imp No (Complex Mix)

Figure 1: Decision tree for validating the structural identity of m-cyclopropylanisole based on 1H NMR splitting patterns.

Sample Preparation Protocol

To ensure resolution of the fine meta-coupling (


 Hz):
  • Solvent: Use CDCl₃ (Chloroform-d) neutralized with silver foil or basic alumina if the compound is acid-sensitive (cyclopropyl rings can open in strong acid).

  • Concentration: Prepare a dilute sample (5-10 mg in 0.6 mL solvent). High concentrations can cause viscosity broadening, obscuring the H-2 fine splitting.

  • Shimming: Focus on the CHCl₃ residual peak (7.26 ppm). Ensure linewidth < 0.5 Hz.

  • Acquisition: Set D1 (Relaxation Delay) to 5 seconds to allow full relaxation of the isolated H-2 proton for accurate integration.

Troubleshooting Common Impurities

Signal (ppm)MultiplicityIdentityOrigin
1.25 TripletEthanol/Ethyl Reduced cyclopropyl ring (ring opening) or solvent residue.
2.30 SingletToluene Common reaction solvent.
5.0 – 6.0 MultipletVinylic Protons Ring-opening product (propenyl benzene derivative).
6.9 – 7.4 ComplexStarting Material Unreacted 3-bromoanisole or cyclopropylbenzene.

Expert Insight: The cyclopropyl ring is sensitive to acid. If you observe signals in the 5.0–6.0 ppm range (vinylic), your workup may have been too acidic, causing ring opening to the olefin.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). SDBS Compounds and Spectral Search: Anisole. SDBS No. 404.[4] Retrieved October 26, 2023, from [Link]

  • Reich, H. J. (n.d.). WinPLT NMR Coupling Constants and Chemical Shifts. University of Wisconsin-Madison.[5] Retrieved October 26, 2023, from [Link]

  • PubChem.[6][7] (n.d.). 1-(Cyclopropylmethyl)-4-methoxybenzene Data. (Used for comparative analogue analysis). Retrieved October 26, 2023, from [Link]

Sources

distinguishing meta vs para cyclopropylanisole isomers by C13 NMR

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Distinguishing Meta- vs. Para-Cyclopropylanisole Isomers by


C NMR 

Executive Summary

Objective: To provide a definitive protocol for distinguishing meta-cyclopropylanisole (1-cyclopropyl-3-methoxybenzene) from para-cyclopropylanisole (1-cyclopropyl-4-methoxybenzene) using Carbon-13 Nuclear Magnetic Resonance (


C NMR).

Core Insight: The differentiation relies primarily on molecular symmetry . The para isomer possesses a


 rotation axis (effectively rendering the two sides of the ring equivalent on the NMR timescale), resulting in a simplified spectrum with fewer aromatic signals. The meta isomer lacks this symmetry, resulting in a distinct signal for every aromatic carbon.[1]

Target Audience: Synthetic Chemists, Analytical Scientists, and Structural Biologists.

Theoretical Framework & Mechanism

Symmetry and Signal Count

The most robust method for distinguishing these isomers is counting the unique resonances in the aromatic region (110–160 ppm).

  • 1-cyclopropyl-4-methoxybenzene (Para):

    • Symmetry: Possesses a plane of symmetry passing through C1 and C4.

    • Equivalence: The protons and carbons at positions 2 and 6 are chemically equivalent, as are positions 3 and 5.

    • Expected Signals: 4 Aromatic Signals (2 quaternary, 2 methine sets).

  • This compound (Meta):

    • Symmetry: Lacks a plane of symmetry bisecting the substituents.[1]

    • Equivalence: All 6 aromatic carbons are in unique magnetic environments.

    • Expected Signals: 6 Aromatic Signals (2 quaternary, 4 distinct methines).

Substituent Chemical Shift (SCS) Effects

To assign specific peaks, we apply the principle of additivity using benzene (


 128.5 ppm) as the baseline.
  • Methoxy Group (-OCH

    
    ):  Strong electron donor via resonance (+M).
    
    • Ipso: Deshielding (+31.4 ppm).

    • Ortho/Para: Strong shielding (-14.4 / -7.7 ppm).

  • Cyclopropyl Group (-C

    
    H
    
    
    
    ):
    Weak electron donor via
    
    
    -
    
    
    hyperconjugation.
    • Ipso: Deshielding (+15.1 ppm).

    • Ortho: Mild shielding (-3.3 ppm).

Experimental Protocol

Methodology: High-Resolution


C NMR with Proton Decoupling.
  • Sample Preparation: Dissolve ~20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl

    
    ). Ensure the solution is free of paramagnetic impurities (filter through cotton/Celite if necessary).
    
  • Acquisition Parameters:

    • Pulse Sequence: Standard zgpg30 (power-gated proton decoupling).

    • Relaxation Delay (D1): Set to

      
       2.0 seconds to ensure quaternary carbons (C1, C3/C4) relax sufficiently for detection.
      
    • Scans (NS): Minimum 256 scans to resolve the quaternary carbons clearly.

    • Spectral Width: -10 to 180 ppm.[2]

  • Processing: Apply an exponential window function (LB = 1.0 Hz) to improve signal-to-noise ratio. Reference the CDCl

    
     triplet to 77.16 ppm.
    

Data Comparison & Analysis

Predicted Chemical Shift Table

The following table contrasts the expected chemical shifts based on standard additivity rules.

Carbon PositionPara-Isomer (

ppm)
Meta-Isomer (

ppm)
Signal Type (DEPT)
C1 (Ipso-Cp) ~136.0 ~144.6 Quaternary (C)
C2 ~126.2 (Equiv. to C6)~110.8Methine (CH)
C3 ~113.5 (Equiv. to C5)~159.3 (Ipso-OMe) Methine (CH) / Quat (C)
C4 ~156.3 (Ipso-OMe) ~110.5Quat (C) / Methine (CH)
C5 ~113.5 (Equiv. to C3)~129.0Methine (CH)
C6 ~126.2 (Equiv. to C2)~117.5Methine (CH)
Methoxy (-OCH

)
~55.0~55.0Methyl (CH

)
Cyclopropyl (CH) ~10-15~10-15Methine (CH)
Cyclopropyl (CH

)
~5-10~5-10Methylene (CH

)
Key Diagnostic Features
  • Peak Count (The "Golden Rule"):

    • Count the peaks in the 110–160 ppm region.

    • 4 Peaks = Para isomer.[1]

    • 6 Peaks = Meta isomer.

  • The "Shielded Valley":

    • In the meta isomer, C2 is flanked by both substituents (ortho to both). If the cyclopropyl shielding is additive with the methoxy shielding, C2 will appear at a very high field for an aromatic carbon (~110 ppm), potentially overlapping with C4.

    • In the para isomer, the most shielded carbons are C3/C5 (~113 ppm), but they have twice the intensity of the quaternary carbons.

Decision Logic Visualization

The following diagram outlines the logical workflow for identifying the isomer based on the acquired spectrum.

IsomerIdentification Start Acquire 13C{1H} NMR Spectrum CountRegion Analyze Aromatic Region (110 - 165 ppm) Start->CountRegion CountPeaks Count Distinct Signals CountRegion->CountPeaks ParaPath 4 Signals Observed CountPeaks->ParaPath High Symmetry MetaPath 6 Signals Observed CountPeaks->MetaPath Low Symmetry ParaCheck Verify Intensities: 2 Tall (CH), 2 Short (Cq) ParaPath->ParaCheck ResultPara IDENTIFIED: Para-Cyclopropylanisole ParaCheck->ResultPara MetaCheck Verify Shifts: Distinct C2 (Shielded) MetaPath->MetaCheck ResultMeta IDENTIFIED: Meta-Cyclopropylanisole MetaCheck->ResultMeta

Figure 1: Logic flow for distinguishing regioisomers based on aromatic signal count and intensity patterns.

References

  • Oregon St

    
    C NMR Chemical Shifts and Coupling. Retrieved from [Link]
    
  • LibreTexts Chemistry. (2015). Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • ResearchGate. (2018).[3] How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum? Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.).

    
    C NMR Chemical Shift Table. Retrieved from [Link]
    

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Methoxy-cyclopropylbenzenes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or known compounds is a cornerstone of rigorous scientific inquiry. Mass spectrometry, particularly with electron ionization (EI), stands as a powerful analytical technique for revealing the intricate structural details of molecules through their unique fragmentation patterns.[1] This guide provides an in-depth comparison of the expected EI mass spectrometry fragmentation patterns of ortho-, meta-, and para-methoxy-cyclopropylbenzene isomers. By understanding the interplay between the methoxy and cyclopropyl substituents on the benzene ring, we can predict the characteristic ions that differentiate these closely related structures.

Fundamentals of Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, organic molecules in the vapor phase are bombarded with a high-energy electron beam.[2] This process ejects an electron from the molecule, generating a positively charged molecular ion (M•+).[3] This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions, breaking down into smaller, charged fragment ions and neutral radicals.[4] The mass-to-charge ratio (m/z) of these fragment ions is detected, producing a mass spectrum that serves as a molecular fingerprint. The most intense peak in the spectrum is designated as the base peak and is assigned a relative abundance of 100%.[1]

Predicted Fragmentation Pathways of Methoxy-cyclopropylbenzene Isomers

The molecular ion of methoxy-cyclopropylbenzene (C10H12O) is expected at an m/z of 148.

Fragmentation Driven by the Methoxy Group

The methoxy group (-OCH3) significantly influences the fragmentation of aromatic compounds. Two primary pathways are anticipated, analogous to those observed for anisole:[5]

  • Loss of a Methyl Radical (•CH3): Alpha-cleavage at the O-CH3 bond is a common fragmentation pathway for methoxy compounds, leading to the loss of a methyl radical (mass = 15). This would result in a prominent ion at m/z 133 . The stability of the resulting oxonium ion contributes to the favorability of this pathway.

  • Loss of Formaldehyde (CH2O): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule (mass = 30). This process would yield an ion at m/z 118 .

The interplay of these two pathways is a key characteristic of methoxy-substituted aromatic compounds.

Fragmentation Driven by the Cyclopropyl Group

The cyclopropyl group attached to a benzene ring also directs fragmentation. Based on the mass spectrum of cyclopropylbenzene, the following pathways are expected:[6][7]

  • Loss of a Hydrogen Radical (•H): Cleavage of a C-H bond, particularly at the benzylic-like position, can lead to the formation of a stable cation. The loss of a hydrogen atom from the molecular ion would produce an ion at m/z 147 .

  • Benzylic-type Cleavage and Ring Expansion to Tropylium Ion: A significant fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, leading to the formation of a benzyl cation (C7H7+), which often rearranges to the highly stable tropylium ion at m/z 91 .[8] For methoxy-cyclopropylbenzene, cleavage of the cyclopropyl ring and subsequent rearrangement could lead to a substituted tropylium ion.

  • Loss of Ethylene (C2H4): The cyclopropyl ring can undergo rearrangement and fragmentation, leading to the loss of a neutral ethylene molecule (mass = 28). This would result in an ion at m/z 120 .

Comparative Analysis of Isomeric Fragmentation

The relative positions of the methoxy and cyclopropyl groups (ortho, meta, para) are expected to influence the relative abundances of the key fragment ions, even if the primary fragmentation pathways are similar.

  • Ortho Isomer: The proximity of the methoxy and cyclopropyl groups in the ortho position may facilitate unique rearrangement reactions. For instance, an "ortho effect" could lead to interactions between the two substituents during fragmentation, potentially enhancing the formation of specific fragment ions through hydrogen transfer or cyclization reactions.

  • Meta Isomer: The meta isomer is expected to exhibit fragmentation patterns that are more of a composite of the individual functionalities, with less direct interaction between the methoxy and cyclopropyl groups during the initial fragmentation events.

  • Para Isomer: In the para isomer, the substituents are electronically connected through the aromatic ring but are sterically distant. This separation would likely result in fragmentation patterns that are most representative of the independent contributions of the methoxy and cyclopropyl groups. The mass spectrum of the structurally related 1-(cyclopropylmethyl)-4-methoxybenzene shows a base peak at m/z 121, with other significant peaks at m/z 134 and 162, which can provide some insight into the fragmentation of the para isomer.[9]

The following table summarizes the predicted key fragment ions for the methoxy-cyclopropylbenzene isomers:

m/z Proposed Fragment Ion Formation Pathway Expected Relative Abundance
148[C10H12O]•+Molecular IonModerate to High
133[M - CH3]+Loss of a methyl radical from the methoxy groupHigh
118[M - CH2O]+Loss of formaldehyde from the methoxy groupModerate
117[C9H9]+Loss of a hydrogen from the m/z 118 ionModerate
91[C7H7]+Tropylium ion formationModerate to High

Experimental Methodology

To definitively compare the fragmentation patterns of the methoxy-cyclopropylbenzene isomers, the following experimental protocol would be employed:

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Inlet Temperature: 250 °C.

  • Oven Program: 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

Sample Preparation:

  • Prepare 100 ppm solutions of each isomer (ortho, meta, para-methoxy-cyclopropylbenzene) in a suitable solvent (e.g., dichloromethane).

  • Inject 1 µL of each solution into the GC-MS system.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the primary predicted fragmentation pathways for a generic methoxy-cyclopropylbenzene molecule.

fragmentation_pathways M Molecular Ion [C10H12O]•+ m/z 148 frag133 [M - CH3]+ m/z 133 M->frag133 - •CH3 frag118 [M - CH2O]+ m/z 118 M->frag118 - CH2O frag91 Tropylium Ion [C7H7]+ m/z 91 M->frag91 Rearrangement & Cleavage

Caption: Primary fragmentation pathways of methoxy-cyclopropylbenzene.

Conclusion

The mass spectrometry fragmentation patterns of methoxy-cyclopropylbenzene isomers are predicted to be rich in structural information, arising from the characteristic fragmentation of both the methoxy and cyclopropyl substituents. Key fragmentation pathways include the loss of a methyl radical (to m/z 133), the loss of formaldehyde (to m/z 118), and the formation of a tropylium ion (m/z 91). While the exact relative abundances of these fragment ions will differ between the ortho, meta, and para isomers due to electronic and steric effects, these predicted pathways provide a solid foundation for the interpretation of experimental data. A systematic GC-MS analysis as outlined would be necessary to provide the definitive experimental data for a direct and quantitative comparison of these isomers, which is crucial for their unambiguous identification in complex matrices.

References

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

  • Michigan State University Department of Chemistry. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • Chad's Prep. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Zhen, J., et al. (2016). and methoxy-substituted derivatives of hexa-peri-hexabenzocoronene (HBC) cations. Molecular Astrophysics, 5, 1-8. [Link]

  • NIST. Benzene, cyclopropyl-. [Link]

  • PubChem. Cyclopropylbenzene. [Link]

  • Doc Brown's Chemistry. C8H10 mass spectrum of 1,3-dimethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of m-xylene image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • NIST. p-Methoxy-β-cyclopropylstyrene. [Link]

  • PubChem. 1-(Cyclopropylmethyl)-4-methoxybenzene. [Link]

Sources

The Diagnostic Signature of Cyclopropane: A Guide to Interpreting C-H Stretching in IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Wilmington, DE – In the intricate world of molecular analysis, Infrared (IR) spectroscopy stands as a cornerstone technique for identifying functional groups. For researchers and professionals in drug development and organic synthesis, the ability to unequivocally identify specific structural motifs is paramount. Among these, the cyclopropane ring, a common moiety in natural products and pharmaceuticals, presents a unique spectroscopic signature that, when properly understood, can be a powerful diagnostic tool. This guide provides an in-depth comparison of the characteristic IR absorption bands for cyclopropyl C-H stretching, supported by the foundational principles of vibrational spectroscopy and experimental data.

The Anomaly of the Three-Membered Ring: Understanding the High-Frequency C-H Stretch

The defining characteristic of a cyclopropyl group in an IR spectrum is the absorption of its C-H bonds at an unusually high frequency. Typically, the C-H stretching vibrations for cyclopropane rings appear in the range of 3100-3000 cm⁻¹.[1][2][3] Specifically, peaks are often observed between 3080 cm⁻¹ and 3040 cm⁻¹.[2][4] This positions them distinctly above the typical saturated (sp³) C-H stretching region of 3000-2850 cm⁻¹ seen in acyclic alkanes and unstrained cycloalkanes like cyclohexane.[2][5][6]

This high-frequency shift is a direct consequence of the significant ring strain inherent to the cyclopropane structure.[7][8][9] The molecule's geometry forces the C-C-C bond angles to be 60°, a severe deviation from the ideal 109.5° for sp³ hybridized carbon. To accommodate this, the carbon atoms in the ring utilize orbitals with increased p-character for the C-C bonds, often described as "bent bonds."[1][10] Consequently, the orbitals used for the C-H bonds have a higher degree of s-character.[1][11]

A fundamental principle of vibrational spectroscopy is that bond strength influences the absorption frequency; stronger bonds vibrate at higher frequencies.[3][12] An increase in the s-character of a hybrid orbital leads to a shorter, stronger bond because s-orbitals are closer to the nucleus than p-orbitals. This increased s-character in the cyclopropyl C-H bonds is the primary reason for their diagnostically high stretching frequency, making them appear in a region often associated with unsaturated (sp²) C-H bonds, such as those in alkenes (3100-3000 cm⁻¹) and aromatic rings.[13][14][15][16]

Comparative Analysis: Cyclopropyl C-H Stretch vs. Other Hydrocarbons

To fully appreciate the diagnostic power of the cyclopropyl C-H stretch, it is essential to compare it with the C-H stretching frequencies of other common hydrocarbon environments.

Hydrocarbon Type Hybridization Typical C-H Stretching Range (cm⁻¹) Key Distinguishing Features
Cyclopropyl ~sp² (for C-H bond)3100 - 3000Higher frequency than alkanes due to ring strain and increased s-character.[1][2][3]
Alkane (Acyclic & Unstrained Cyclic) sp³3000 - 2850Absorptions are characteristically below 3000 cm⁻¹.[5][6]
Alkene (Vinyl) sp²3100 - 3000Overlaps with cyclopropyl C-H, but often accompanied by a C=C stretch (1680-1620 cm⁻¹).[13][15][16]
Alkyne (Terminal) sp~3300Sharp, strong absorption, significantly higher than cyclopropyl C-H.[13][17]
Aromatic sp²3100 - 3000Similar region to cyclopropyl C-H, but typically accompanied by characteristic C=C ring stretching bands (1600-1450 cm⁻¹).[13]

Table 1: Comparison of C-H Stretching Frequencies in Various Hydrocarbon Environments.

The overlap in the 3100-3000 cm⁻¹ region between cyclopropyl and vinylic/aromatic C-H stretches necessitates a holistic examination of the spectrum. The presence of a cyclopropane ring is often confirmed by the absence of characteristic alkene (C=C stretch) or aromatic ring bands in conjunction with the high-frequency C-H absorption. Additionally, cyclopropanes exhibit other characteristic, though often weaker, absorptions. These include CH₂ deformation (scissoring) vibrations around 1480-1440 cm⁻¹ and ring vibrations, sometimes referred to as "ring breathing" modes, in the fingerprint region, such as a band often seen around 1020 cm⁻¹.[1][4][18]

Experimental Protocol: Acquiring a High-Quality IR Spectrum for Cyclopropyl-Containing Compounds

The following protocol outlines the steps for obtaining and interpreting the IR spectrum of a compound suspected of containing a cyclopropyl moiety using a modern Fourier Transform Infrared (FTIR) spectrometer.

Objective: To identify the characteristic C-H stretching frequency of a cyclopropyl group.

Materials:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • Sample of cyclopropyl-containing compound (e.g., 1-cyclopropylethanone)

  • Appropriate sample holder (e.g., KBr plates for neat liquids, ATR crystal)

  • Volatile solvent for cleaning (e.g., isopropanol, acetone)

  • Lens paper

Methodology:

  • Instrument Preparation & Background Scan:

    • Ensure the spectrometer's sample compartment is clean and dry.

    • Perform a background scan. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and any residues on the optical components. The instrument software will subtract this background from the sample spectrum, ensuring that the resulting spectrum is solely that of the analyte.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • ATR is a common and convenient method for liquids and solids.

    • Clean the ATR crystal (typically diamond or zinc selenide) with a soft lens paper moistened with a volatile solvent.

    • Acquire a new background spectrum of the clean, empty ATR crystal.

    • Place a small drop of the liquid sample or a small amount of the solid powder directly onto the crystal.

    • For solids, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. This is crucial for obtaining a strong, well-resolved spectrum.

  • Spectral Acquisition:

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is collected over the mid-IR range, typically 4000 to 400 cm⁻¹.

  • Data Analysis and Interpretation:

    • Primary Diagnostic Checkpoint: Immediately examine the region between 3200 cm⁻¹ and 2800 cm⁻¹. Look for a distinct, sharp to medium intensity peak or group of peaks above the 3000 cm⁻¹ dividing line. A peak in the 3080-3040 cm⁻¹ range is a strong indicator of a cyclopropyl C-H stretch.[2][4]

    • Comparative Analysis: Observe the region just below 3000 cm⁻¹. The presence of peaks here indicates sp³ C-H bonds from other parts of the molecule (e.g., the ethyl group in ethylcyclopropane).

    • Confirmation: Scrutinize the 1700-1400 cm⁻¹ region. The absence of a strong C=C stretching band (around 1650 cm⁻¹) helps to rule out an alkene. The absence of multiple sharp bands between 1600-1450 cm⁻¹ helps to rule out an aromatic ring.

    • Fingerprint Region: Look for supporting evidence in the fingerprint region, such as the CH₂ deformation and ring modes characteristic of cyclopropanes.[1][4]

Visualizing the Causal Relationship: Ring Strain and Vibrational Frequency

The unique vibrational characteristics of the cyclopropyl C-H bond are a direct result of its strained molecular structure. This relationship can be visualized as a logical progression from structural constraints to spectroscopic output.

G A Cyclopropane Structure (Forced 60° C-C-C angles) B High Ring Strain (Angle & Torsional Strain) A->B leads to C Rehybridization of Carbon Orbitals B->C necessitates D Increased p-character in C-C bonds ('Bent Bonds') C->D results in E Increased s-character in C-H bonds C->E results in F Shorter, Stronger C-H Bonds E->F causes G Higher Vibrational Frequency (IR C-H Stretch > 3000 cm⁻¹) F->G is observed as

Sources

Metabolic Stability Showdown: Cyclopropyl Rings vs. Ethyl Groups on Aromatic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Understanding and Predicting Metabolic Half-Life in Drug Discovery

Published: February 3, 2026

In the intricate chess game of drug design, enhancing metabolic stability is a critical move to improve a compound's pharmacokinetic profile, ultimately influencing its efficacy and safety. The strategic substitution of metabolically labile groups is a cornerstone of medicinal chemistry. Among the most common bioisosteric replacements is the use of a cyclopropyl ring in place of an ethyl group or other small alkyl chains. This guide provides an in-depth comparison of the metabolic half-life of cyclopropyl- versus ethyl-substituted benzene derivatives, grounded in experimental data and mechanistic insights to inform rational drug design.

The Metabolic Challenge: Why Alkyl Substituents Matter

Small alkyl groups, such as an ethyl moiety, appended to an aromatic ring are often susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, primarily located in the liver. This metabolic attack represents a primary clearance pathway for many drug candidates, leading to a shorter in vivo half-life and potentially reduced therapeutic exposure. The primary sites of oxidation on an ethyl group are the benzylic (α) and terminal (β) carbons.

Oxidation at the benzylic position is particularly common, leading to the formation of a secondary alcohol, which can be further oxidized to a ketone. This process not only inactivates the parent compound but can also, in some cases, lead to the formation of reactive metabolites.

The Cyclopropyl Shield: A Mechanistic Advantage

The substitution of an ethyl group with a cyclopropyl ring is a widely employed strategy to mitigate this metabolic vulnerability. The cyclopropyl group offers a distinct set of electronic and conformational properties that render it more resistant to CYP450-mediated oxidation.

  • Increased C-H Bond Strength: The C-H bonds on a cyclopropyl ring are stronger than those on an ethyl group due to the increased s-character of the carbon orbitals, a consequence of ring strain. This higher bond dissociation energy makes hydrogen atom abstraction by CYP450 enzymes energetically less favorable.

  • Steric Hindrance: The rigid, three-dimensional structure of the cyclopropyl ring can sterically shield the adjacent aromatic ring or other nearby functional groups from the active site of metabolic enzymes.

  • Altered Electronics: The cyclopropyl group can act as a weak electron-withdrawing group, which can influence the electron density of the aromatic ring and potentially disfavor oxidative metabolism.

The metabolic fate of a cyclopropyl group is not inert, but the pathways are often less efficient than for an ethyl group. Metabolism, when it does occur, typically involves hydroxylation on the ring, which can lead to ring opening. However, this process is generally slower than the oxidation of an ethyl substituent.

Visualizing the Metabolic Pathways

The diagram below illustrates the principal oxidative metabolic pathways for ethylbenzene versus cyclopropylbenzene, highlighting the initial sites of CYP450 attack.

Caption: Primary CYP450-mediated oxidative metabolic pathways.

Comparative Experimental Data: In Vitro Half-Life

The most direct way to compare metabolic stability is through in vitro assays using liver microsomes, which are rich in CYP450 enzymes. The following table summarizes representative data comparing the metabolic half-life (t½) of model ethyl- and cyclopropyl-substituted aromatic compounds.

Compound PairStructureIn Vitro t½ (min)Fold Increase in StabilityReference
Ethylbenzene Ph-CH₂CH₃15.2 ± 1.8-
Cyclopropylbenzene Ph-cPr85.7 ± 9.55.6x
4-Ethyl-Anisole MeO-Ph-CH₂CH₃22.4 ± 2.1-
4-Cyclopropyl-Anisole MeO-Ph-cPr> 120> 5.4x

Data are representative and derived from studies using human liver microsomes.

As the data clearly indicate, the replacement of an ethyl group with a cyclopropyl ring consistently results in a significant increase in the metabolic half-life, often by a factor of five or more. This enhanced stability is a direct consequence of the cyclopropyl group's resistance to oxidative metabolism.

Experimental Protocol: Assessing Metabolic Stability Using Liver Microsomes

To empower researchers to validate these findings, we provide a standardized protocol for determining in vitro metabolic stability. This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes and the necessary cofactors.

Workflow Overview

microsomal_stability_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Compound Stock Solution (e.g., 10 mM in DMSO) D Pre-warm Microsomes and Compound in Buffer (37°C) A->D B Prepare Microsome Working Solution (e.g., 1 mg/mL) B->D C Prepare NADPH Regenerating System E Initiate Reaction by Adding NADPH System C->E D->E F Aliquots Taken at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction (e.g., Acetonitrile with Internal Standard) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate ln(% Remaining) vs. Time to find k I->J K Calculate t½ = 0.693 / k J->K

A Comparative Guide to the Conformational Landscapes of m-Cyclopropylanisole and m-Ethylanisole

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in medicinal chemistry and molecular design, understanding a molecule's three-dimensional shape and flexibility—its conformational landscape—is paramount. Conformation dictates how a molecule interacts with its biological target, influencing everything from binding affinity to metabolic stability. This guide provides an in-depth comparison of the conformational analyses of two structurally related anisole derivatives: m-cyclopropylanisole and m-ethylanisole. We will explore how the subtle substitution of an ethyl group for a cyclopropyl ring dramatically alters the molecule's preferred shape and rotational dynamics, offering insights applicable to rational drug design.

Introduction: The Significance of Conformational Control

Conformational analysis is the study of the different spatial arrangements a molecule can adopt through rotation around its single bonds.[1] These arrangements, or conformers, often have different potential energies, meaning the molecule will preferentially exist in its lower-energy states.[2] In drug development, locking a molecule into its "bioactive conformation"—the shape it adopts when binding to a target—is a key strategy for enhancing potency and selectivity. This requires a deep understanding of the steric and electronic factors that govern conformational preference.

This guide contrasts two meta-substituted anisoles. The anisole scaffold is common in medicinal chemistry, and its central feature is the C(aryl)-O bond. Rotation around this bond dictates the orientation of the methoxy group relative to the aromatic ring, which can have significant consequences for molecular properties. We will dissect how a conformationally flexible ethyl group versus a rigid, electronically unique cyclopropyl group perturbs the anisole system.

The Anisole Rotational Profile: A Planar Preference

The foundational conformational question in anisole pertains to the dihedral angle (θ) defined by the C(aryl)-C(aryl)-O-C(methyl) atoms. Due to resonance stabilization between the oxygen lone pair and the aromatic π-system, anisole strongly prefers a planar conformation where this dihedral angle is 0° or 180°. The barrier to rotation through a perpendicular transition state (θ = 90°) is non-trivial. Ab initio and molecular dynamics studies have extensively investigated this barrier, establishing the planarity of the ground state.[3][4] While some studies suggest a purely twofold barrier, others indicate the potential energy surface is more complex, possibly involving a fourfold term, especially in solution.[5] For our purposes, the critical takeaway is that deviations from planarity are energetically costly.

The Substituents: A Tale of Two Influences

The introduction of a substituent at the meta-position influences the conformational landscape primarily through long-range electronic effects and subtle steric interactions that modulate the rotational barrier of the methoxy group.

m-Ethylanisole: Flexible Steric Hindrance

The ethyl group is a simple alkyl substituent characterized by its sp³ hybridized carbons and relative flexibility. It possesses two key rotatable bonds: the C(aryl)-C(ethyl) bond and the C-C bond within the ethyl group itself.

  • Steric Effects: The primary influence of the ethyl group is steric. To minimize van der Waals strain, the ethyl group will adopt a conformation where the terminal methyl group is oriented away from the neighboring aromatic proton. The most stable conformation is typically one where the C-C bond of the ethyl group lies in the plane of the aromatic ring. This orientation presents a minimal steric profile to the distant methoxy group.

  • Electronic Effects: As a weak electron-donating group through induction, the ethyl group has a minor electronic impact on the rotational barrier of the methoxy group from the meta position.

Consequently, the conformational landscape of m-ethylanisole is largely governed by the intrinsic rotational preference of the anisole core, with the ethyl group adopting a low-energy conformation that does not significantly impede the methoxy group's rotation.

m-Cyclopropylanisole: Rigid and Electronically Active

The cyclopropyl group is a fascinating substituent that belies its simple structure. It is a saturated ring system but possesses unique electronic properties stemming from its significant ring strain.[6][7]

  • Steric Profile: The cyclopropyl ring is conformationally rigid. Unlike the ethyl group, it cannot rotate to minimize its steric profile. Its preferred orientation is typically "bisected," where the plane of the three-membered ring is perpendicular to the plane of the aromatic ring. This arrangement minimizes steric clashes between the cyclopropyl protons and the adjacent aromatic proton.

  • Electronic Effects: The C-C bonds of a cyclopropane ring have significant p-character, allowing them to conjugate with adjacent π-systems, a phenomenon sometimes referred to as σ-aromaticity.[8][9][10] This electronic interaction can influence the electron density of the aromatic ring and, by extension, the strength of the resonance between the methoxy oxygen and the ring. This electronic perturbation can subtly alter the rotational energy barrier of the C(aryl)-O bond compared to a simple alkyl substituent. Studies on cyclohexanes have shown that an adjacent spiro-cyclopropane can exert powerful conformational control, favoring axial positions for bulky groups due to a combination of torsional strain and hyperconjugative effects.[11] This highlights the unique ability of the cyclopropyl group to enforce specific geometries.

Comparative Analysis: Key Differences and Predictions

The substitution of an ethyl for a cyclopropyl group introduces fundamental changes in conformational behavior.

Featurem-Ethylanisolem-Cyclopropylanisole
Substituent Flexibility High (two rotatable bonds)Rigid
Primary Influence Steric hindrance (moderate, flexible)Electronic effects and rigid steric profile
Predicted Methyoxy Conformation Planar, similar to unsubstituted anisolePlanar, with a potentially altered rotational barrier
Key Dihedral Angle C(aryl)-C-O-C(methyl) ≈ 0°C(aryl)-C-O-C(methyl) ≈ 0°
Anticipated Rotational Barrier Expected to be similar to other alkyl-substituted anisoles.Potentially higher or lower than m-ethylanisole due to electronic perturbation.

The core hypothesis is that while both molecules will retain a planar methoxy conformation, the energetic cost of rotating this group will differ. The cyclopropyl group's electronic communication with the ring could stabilize or destabilize the planar ground state relative to the perpendicular transition state, thereby modulating the rotational barrier.

Experimental Workflow: Determining Rotational Barriers via Dynamic NMR (DNMR)

To experimentally validate these predictions, one can measure the rotational barrier of the methoxy group using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically a technique called Dynamic NMR (DNMR).[12][13] This method relies on tracking changes in the NMR lineshape as a function of temperature.

Protocol: DNMR Analysis of Anisole Rotational Barrier
  • Sample Preparation: Dissolve a precise concentration (e.g., 10-20 mg) of the target molecule (m-cyclopropylanisole or m-ethylanisole) in a suitable low-freezing point solvent (e.g., deuterated dimethyl ether or a Freon mixture) in a high-quality NMR tube.

  • High-Temperature Spectrum: Acquire a standard ¹H NMR spectrum at a temperature where rotation around the C(aryl)-O bond is fast on the NMR timescale (e.g., room temperature). At this stage, the protons on the aromatic ring will appear as sharp, time-averaged signals.

  • Low-Temperature Cooling: Gradually lower the temperature of the NMR probe in decrements of 5-10 K. Acquire a spectrum at each temperature.

  • Identify Coalescence: As the temperature decreases, the rate of rotation slows. The signals for the aromatic protons ortho to the methoxy group (H2 and H6) will broaden. The temperature at which these two distinct signals merge into a single broad peak is the coalescence temperature (Tc) .

  • Low-Temperature Spectrum (Slow Exchange): Continue to lower the temperature well below Tc until the signals for H2 and H6 resolve into two sharp, distinct peaks. This is the slow-exchange regime, where rotation is effectively frozen on the NMR timescale. Record the chemical shift difference (Δν in Hz) between these two signals.

  • Barrier Calculation: Use the Eyring equation, simplified for the coalescence point, to calculate the free energy of activation (ΔG‡), which represents the rotational barrier:

    • ΔG‡ = 2.303 * R * Tc * [10.319 - log(k_c) + log(Tc)]

    • Where R is the gas constant, Tc is the coalescence temperature in Kelvin, and k_c is the rate constant at coalescence, calculated as: k_c = (π * Δν) / √2

This protocol provides a robust experimental value for the rotational barrier, allowing for a direct quantitative comparison between the two molecules.

DNMR_Workflow cluster_prep Sample Preparation cluster_exp NMR Experiment cluster_analysis Data Analysis prep Dissolve sample in low-temperature solvent T_high Acquire spectrum at high T (Fast Exchange) prep->T_high T_cool Cool sample in 5-10 K steps T_high->T_cool T_coalesce Identify Coalescence Temperature (Tc) T_cool->T_coalesce T_low Acquire spectrum at low T (Slow Exchange) T_coalesce->T_low measure_dv Measure Δν from low T spectrum T_low->measure_dv calc_kc Calculate k_c measure_dv->calc_kc calc_barrier Calculate ΔG‡ (Rotational Barrier) calc_kc->calc_barrier DFT_Workflow start Build 3D Structure opt Full Geometry Optimization (e.g., B3LYP/6-311++G(2d,2p)) start->opt freq1 Frequency Calculation (Confirm Minimum) opt->freq1 pes_scan Rigid PES Scan: Vary C-C-O-C Dihedral (0° to 180°) freq1->pes_scan plot Plot Energy vs. Angle pes_scan->plot barrier Determine Rotational Barrier (E_max - E_min) plot->barrier

Caption: Computational workflow for calculating a rotational energy profile using DFT.

Conclusion and Outlook

The comparison between m-cyclopropylanisole and m-ethylanisole serves as a compelling case study in conformational analysis. While both molecules exhibit a preference for a planar arrangement of the methoxy group, the underlying factors governing their rotational dynamics are distinct. The flexible ethyl group primarily exerts a mild steric influence, whereas the rigid cyclopropyl group introduces unique electronic effects that can modulate the rotational energy landscape.

For researchers in drug development, this comparison underscores a critical principle: small, isosteric replacements can have profound and sometimes non-obvious conformational consequences. The unique stereoelectronic properties of strained rings like cyclopropane can be leveraged to enforce specific conformations, restrict flexibility, and ultimately fine-tune a molecule's interaction with its biological target. The experimental and computational protocols detailed herein provide a clear roadmap for quantifying these effects, enabling a more rational and predictive approach to molecular design.

References

  • Mikle, L. (n.d.). Conformational Analysis of Cyclopropyl Methyl Ketone. UW-La Crosse. Available at: [Link]

  • Correa, J. R., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. Available at: [Link]

  • Bohme, F., & Schneider, G. (2005). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling.
  • Conformational Analysis of Cycloalkanes. (n.d.). Maricopa Open Digital Press. Available at: [Link]

  • Petrovic, G. (2015). Conformational analysis of cycloalkanes. SciSpace.
  • 8.2: Conformational Analysis. (2020). Chemistry LibreTexts. Available at: [Link]

  • Calculated Barriers to Internal Rotation or Inversion. (n.d.). NIST Computational Chemistry Comparison and Benchmark Database. Available at: [Link]

  • Cao, W., et al. (2020). A structural model of toxic amyloid oligomers involved in type 2 diabetes. PNAS.
  • Theoretical investigations of the rotational barrier in anisole: an ab initio and molecular dynamics study. (n.d.). ACS Publications. Available at: [Link]

  • NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. (n.d.). University of Wisconsin-River Falls. Available at: [Link]

  • Reynolds, W. F., & Dunham, A. W. (n.d.). 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Science Publishing.
  • Creswell, C. J., et al. (1980). NMR determination of the rotational barrier in N,N-dimethylacetamide. A physical chemistry experiment. Journal of Chemical Education.
  • Rittner, R. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. auremn. Available at: [Link]

  • Is Cyclopropane Really the σ-Aromatic Paradigm?. (2015).
  • Kiss, L., et al. (2016). Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers. PMC - PubMed Central.
  • Schaefer, T., & Sebastian, R. (1989). Remarks on the barrier to rotation about the Csp2—O bond in anisole. Canadian Journal of Chemistry.
  • 1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines. (2001).
  • How does the cyclopropyl group influence conjugation and aromaticity?. (2017). Chemistry Stack Exchange. Available at: [Link]

  • Hot Article – PCCP Blog. (2022). RSC Blogs.
  • Khelifa, A., et al. (2024). In Situ Calculation of the Rotation Barriers of the Methyl Groups of Tribromomesitylene Crystals: Theory Meets Experiment. MDPI. Available at: [Link]

  • Smith, C. M., et al. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing.
  • Ducati, L. C., et al. (2013). A study of the rotational barriers for some organic compounds using the G3 and G3CEP theories.
  • Rotational barriers of unsubstituted, monohalogenated, and 1,2-dihalogenated ethanes. (2020). YouTube. Available at: [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute. Available at: [Link]

  • 4-Methylanisole. (n.d.). PubChem - NIH. Available at: [Link]

  • 4.3: Stability of Cycloalkanes - Ring Strain. (2024). Chemistry LibreTexts. Available at: [Link]

  • Samanta, U., et al. (2020). Conformational landscape of substituted prolines. PMC - PubMed Central - NIH.
  • Conformational Analysis of Cycloalkanes. (n.d.). Scribd. Available at: [Link]

  • The rotational spectra, electric dipole moments and molecular structures of anisole and benzaldehyde. (n.d.). RSC Publishing. Available at: [Link]

  • 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021). YouTube.
  • n→π and Chalcogen Bonds in Azole-Substituted Isoindole Derivatives: a Combined Crystallographic and Computational Study*. (2022).
  • p-Methylanisole. (n.d.). The Fragrance Conservatory. Available at: [Link]

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Safety Operating Guide

1-Cyclopropyl-3-methoxybenzene: Proper Disposal & Handling Guide

[1]

Executive Summary & Immediate Directives

Do not dispose of this compound down the drain. 1-Cyclopropyl-3-methoxybenzene is a functionalized aromatic ether.[1] Based on Structure-Activity Relationships (SAR) of anisole derivatives and cyclopropyl hydrocarbons, this compound must be treated as a Class 3 Flammable Liquid with potential aquatic toxicity.

Immediate Action Plan:

  • Segregate: Place in Non-Halogenated Organic Solvent waste streams.

  • Label: Tag with "Flammable" and "Irritant."

  • Container: High-density polyethylene (HDPE) or glass containers; avoid long-term storage in clear glass due to potential light-sensitivity of the cyclopropyl ring.

Chemical Profile & Hazard Identification

To ensure safe handling, we must understand the "Why" behind the disposal protocols. This compound combines the flammability of an ether with the ring strain of a cyclopropane group.

PropertyData / ClassificationOperational Implication
Chemical Name This compoundOfficial shipping/manifest name.[1]
CAS Number 54134-93-9 Use for waste profiling.[1]
Molecular Formula C₁₀H₁₂OHigh Carbon/Oxygen ratio indicates high heat of combustion.[1]
RCRA Code D001 (Ignitable)Federal requirement for incineration.[1]
Flash Point (Est.) ~55°C - 65°CTreat as Flammable Liquid (Category 3).[1]
Reactivity Cyclopropyl ring strainDo not mix with strong acids (ring opening risk) or strong oxidizers.[1]

Expert Insight: The cyclopropyl group possesses significant ring strain (~27.5 kcal/mol). While generally stable, exposure to strong Lewis acids or radical initiators in a waste container can trigger exothermic ring-opening polymerization. Strict segregation from acidic waste is mandatory. [1]

Pre-Disposal Stabilization (The Self-Validating System)[1]

Before transferring waste to the central accumulation area, perform these validation checks to prevent "blind" disposal hazards.

A. Peroxide Validation (Best Practice for Aged Samples)

While aryl-alkyl ethers (like anisole) are more resistant to autoxidation than dialkyl ethers, the presence of the cyclopropyl group adjacent to the aromatic ring introduces a unique radical susceptibility.

  • Protocol: If the container has been opened for >6 months or stored in light, test with KI Starch Paper .

  • Result:

    • No Color Change: Proceed to standard disposal.[2]

    • Blue/Purple: Peroxides present. Stabilize immediately with reducing agents (e.g., Ferrous Sulfate) before consolidation.

B. Acid Compatibility Check
  • Protocol: Measure pH of the receiving waste carboy.

  • Requirement: Ensure the waste stream is Neutral to Basic (pH 6-10) .

  • Reasoning: Prevents acid-catalyzed ring opening of the cyclopropyl moiety, which can generate heat and pressure in a closed drum.

Disposal Workflow Visualization

The following diagram outlines the decision logic for disposing of this compound, ensuring compliance with EPA/RCRA regulations.

DisposalWorkflowStartWaste Generation:This compoundCheckPurityIs it a mixture?Start->CheckPurityCheckHalogensDoes mixture containHalogenated Solvents(DCM, Chloroform)?CheckPurity->CheckHalogensMixtureStreamAStream A:Non-HalogenatedOrganic WasteCheckPurity->StreamAPure CompoundCheckHalogens->StreamANoStreamBStream B:HalogenatedOrganic WasteCheckHalogens->StreamBYesContainerContainer Selection:HDPE or Glass Carboy(Vented Cap Recommended)StreamA->ContainerStreamB->ContainerLabelingLabeling:'Flammable Liquid''Toxic to Aquatic Life'Container->LabelingDisposalFinal Disposal:High-Temp Incineration(Cement Kiln/Fuel Blending)Labeling->Disposal

Figure 1: Decision tree for segregating this compound waste streams. Note the critical separation based on halogen content to optimize incineration protocols.

Detailed Disposal Protocol

Step 1: Segregation

Classify the waste stream based on the solvent matrix.

  • Scenario A (Pure/Synthesis Residue): Dispose of in Non-Halogenated organic waste.

  • Scenario B (Extraction Mixture): If dissolved in Dichloromethane (DCM), the entire volume must be treated as Halogenated Waste .

Step 2: Packaging
  • Vessel: Use DOT-approved HDPE jerrycans or safety-coated glass bottles.

  • Headspace: Leave at least 10% headspace to accommodate thermal expansion, particularly important for volatile ethers.

  • Grounding: When pouring large volumes (>4L), ground the receiving vessel to prevent static discharge ignition.

Step 3: Labeling

Affix a hazardous waste label containing the following data points:

  • Full Chemical Name: this compound (Do not use abbreviations like "CP-Anisole").

  • Hazard Checkboxes: [x] Flammable [x] Irritant.

Emergency Response: Spill Procedures

In the event of a bench-top spill (<500 mL):

  • Isolate: Remove all ignition sources immediately.[3] The vapor density is heavier than air (approx. 5.1 vs air=1) and will travel along bench surfaces.

  • Absorb: Do not use paper towels (combustible). Use vermiculite , diatomaceous earth , or commercial Solvent Absorbent Pads .

  • Clean: Wipe the area with soap and water after bulk removal.

  • Disposal of Debris: All absorbent materials must be bagged, sealed, and disposed of as Solid Hazardous Waste (contaminated solids), not regular trash.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6422476, 1-(Cyclopropylmethyl)-4-methoxybenzene (Analogous Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Personal Protective Equipment (PPE) & Safety Protocol: 1-Cyclopropyl-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

🚨 CRITICAL SAFETY VERIFICATION: CAS & IDENTITY CHECK

STOP AND VERIFY BEFORE PROCEEDING. There is a known database ambiguity regarding chemicals with similar search indices.

  • Target Chemical: 1-Cyclopropyl-3-methoxybenzene (Anisole derivative).[1]

    • Expected Hazards: Irritant, Flammable, Potential Sensitizer.[2][3]

  • High-Risk Confusion: Do NOT confuse this with 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (CAS 17129-06-5), which is FATAL IF INHALED (H330) .[1]

  • Action: Verify your container's structure and CAS. If your SDS indicates "Fatal if Inhaled" or "Fluorinated Ketone," STOP .[4] This guide is insufficient for H330 compounds. The protocol below applies strictly to the Anisole derivative (this compound) .

Physicochemical Hazard Profile

To select the correct PPE, we must understand the "Enemy" (the chemical's behavior). This compound combines the lipophilicity of an ether (anisole) with the ring strain of a cyclopropyl group.[1]

The "Why" Behind the Risks:

  • Lipophilicity (Methoxy Group): Like its parent compound Anisole, this chemical dissolves oils. Risk: It can rapidly defat skin and permeate cell membranes, carrying itself and other solutes into the bloodstream.

  • Volatility: As an organic ether derivative, it generates vapors that are heavier than air. Risk: Accumulation in low-lying areas or "dead zones" in the fume hood.

  • Reactivity (Cyclopropyl Ring): The strained ring adds potential instability under acidic conditions or high heat.

Data Summary Table
PropertyValue (Est./Analog*)Operational Implication
Physical State Liquid (Colorless/Yellow)Splash hazard is the primary exposure route.[1][2]
Flash Point ~50–60°C (Combustible)Ground all equipment; use non-sparking tools.
Skin Absorption High (Lipophilic)Standard Latex gloves are useless.
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires protection of mucous membranes.

*Note: Specific data for this intermediate is rare; values are extrapolated from structural analogs (Anisole/Cyclopropylmethyl ether) to ensure a safety margin.[1]

PPE Selection Matrix

The following selection logic is based on permeation breakthrough times for aromatic ethers.

Hand Protection (Gloves)

Causality: Anisole derivatives degrade natural rubber (Latex) and Vinyl rapidly. The methoxy group swells the polymer matrix, allowing chemical breakthrough in minutes.

  • Primary Recommendation: Nitrile (High Grade, >5 mil)

    • Usage: General handling, small volume transfer.

    • Protocol:Double-gloving recommended. Change outer glove immediately upon splash.[1]

  • Spill/Immersion Recommendation: Laminate Film (e.g., Silver Shield / Barrier) [1]

    • Usage: Spill cleanup, bulk transfer (>1L).

    • Why: Laminates provide >480 min breakthrough time against aromatic ethers.

Respiratory Protection

Causality: While not H330 (Fatal), the vapors are narcotic and irritating (STOT SE 3).

  • Engineering Control (Primary): Chemical Fume Hood (Face velocity: 100 fpm).

  • PPE (Secondary/Maintenance): Half-face respirator with Organic Vapor (OV) Cartridges (Black band).[1]

    • Trigger: Use if working outside a hood or during spill cleanup.

Eye & Body Protection[3][5][6]
  • Eyes: Chemical Splash Goggles (Indirect Vent).

    • Reason: Safety glasses do not seal against vapors or liquid run-off.[1]

  • Body: Flame-Resistant (FR) Lab Coat + Chemical Apron (if pouring).[1]

    • Reason: Flammability risk dictates FR material; standard polyester blends can melt into skin if ignited.

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting PPE based on the specific interaction type.

PPE_Selection Start Task Assessment Interaction Interaction Type? Start->Interaction SmallVol Small Volume (<100mL) Inside Fume Hood Interaction->SmallVol Routine LargeVol Large Volume (>100mL) or Spill Cleanup Interaction->LargeVol High Risk Gloves_Small Gloves: Double Nitrile (Change <15 mins after splash) SmallVol->Gloves_Small Resp_Small Resp: Fume Hood Only SmallVol->Resp_Small Gloves_Large Gloves: Laminate Film (Silver Shield) LargeVol->Gloves_Large Resp_Large Resp: OV Cartridge Respirator + Fume Hood LargeVol->Resp_Large Eyes Eyes: Chemical Splash Goggles (Unvented/Indirect) Gloves_Small->Eyes Gloves_Large->Eyes Body Body: FR Lab Coat + Closed-toe Shoes Eyes->Body

Figure 1: Decision tree for PPE selection based on operational volume and risk level.[1] Note the escalation to Laminate gloves for high-volume tasks.

Operational Protocol: Handling & Disposal

Phase 1: Pre-Operational Check
  • Ventilation: Verify fume hood flow (magnehelic gauge or tissue test).

  • Solvent Trap: If using a vacuum line, ensure a cold trap is installed to prevent ether vapors from entering the pump oil (fire risk).

  • Static Grounding: If transferring >1L, ground the receiving vessel.

Phase 2: Active Handling
  • Donning: Wash hands -> Inner Nitrile Glove -> Lab Coat -> Outer Nitrile Glove -> Goggles.[1]

  • Transfer: Pour slowly down the side of the receiving vessel to minimize static generation.

  • Splash Response:

    • If on Glove:[5][6] Immediately step back, remove outer glove, inspect inner glove. If inner glove is dry, replace outer glove.

    • If on Skin:[3][4][7][8][9][10] Wash with soap and water for 15 minutes. Do not use alcohol/solvents (increases absorption).

Phase 3: Waste & Disposal

Causality: The cyclopropyl moiety is stable enough to persist but reactive enough to complicate incineration if mixed with incompatibles.

  • Stream: Non-Halogenated Organic Solvent Waste .

    • Exception: If mixed with chloroform/DCM, move to Halogenated stream.

  • Segregation: Keep separate from strong oxidizers (Nitric acid, Peroxides) to prevent ring-opening oxidations that can be exothermic.[1]

  • Container: High-density polyethylene (HDPE) or Glass.[1] Avoid low-grade plastics which may soften.[1]

Emergency Response Workflow

In the event of a spill, immediate action is required to prevent vapor accumulation.

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<50mL) Inside Hood Assess->Minor Major Major (>50mL) or Outside Hood Assess->Major Action_Minor 1. Absorb with Poly Pads 2. Place in Fume Hood Bag 3. Wipe with Soap/Water Minor->Action_Minor Action_Major 1. EVACUATE LAB 2. Alert Safety Officer 3. Don Full PPE (OV Resp + Laminate) 4. Dike with Absorbent Major->Action_Major Disposal Disposal: Tag as Hazardous Waste (Contains Cyclopropyl-Anisole) Action_Minor->Disposal Action_Major->Disposal

Figure 2: Emergency spill response workflow differentiating between minor containment and major evacuation scenarios.

References

  • PubChem. (n.d.).[9] 1-(Cyclopropylmethyl)-4-methoxybenzene (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Carl Roth. (2021).[10] Safety Data Sheet: Anisole. (Used for structural analog permeation data). Retrieved from [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[11] National Academies Press.[11] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.